Product packaging for Forskolin(Cat. No.:CAS No. 66428-89-5)

Forskolin

Cat. No.: B1221371
CAS No.: 66428-89-5
M. Wt: 410.5 g/mol
InChI Key: OHCQJHSOBUTRHG-KGGHGJDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Forskolin is a labdane diterpenoid isolated from the plant Coleus forskohlii. It is a well-characterized and potent direct activator of adenylate cyclase, leading to a marked increase in intracellular cyclic adenosine monophosphate (cAMP) levels . This mechanism makes it an invaluable tool for studying cAMP-mediated signal transduction pathways, including the activation of protein kinase A (PKA) and EPAC1 . In research applications, this compound is widely used to investigate cell physiology, metabolism, and development . Its role in stimulating cAMP has proven useful in studies of cardiovascular function, where it has been shown to improve cardiac diastolic function and reduce myocardial fibrosis in animal models . Furthermore, this compound assists in neuron differentiation in vitro and has been applied in neuroprotective research . Recent studies also explore its potential antiviral properties against viruses such as herpes simplex and hepatitis A . This product is supplied as a solid with a purity of ≥98% . It is soluble in ethanol, dimethylsulfoxide, and chloroform, but insoluble in water . Store at -20°C. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O7 B1221371 Forskolin CAS No. 66428-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCQJHSOBUTRHG-KGGHGJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040484
Record name Forskolin
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66575-29-9, 66428-89-5
Record name Forskolin
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Record name 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-
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Record name Colforsin [USAN:INN]
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Biosynthesis and Production Methodologies of Forskolin for Research

Natural Biosynthetic Pathways of Forskolin (B1673556) in Coleus forskohlii

The biosynthesis of this compound in Coleus forskohlii is a multi-step enzymatic process localized within the root cork cells. nih.govelifesciences.org The pathway begins with precursors from the general terpenoid pathway and proceeds through a series of modifications to yield the final complex structure.

The journey to this compound begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net The formation of the characteristic labdane (B1241275) skeleton is a critical phase. Two diterpene synthases (diTPSs), CfTPS2 and CfTPS3, are responsible for converting GGPP into the intermediate (13R)-manoyl oxide (13R-MO), which is the first dedicated precursor in the this compound biosynthetic pathway. nih.govnih.gov

The conversion of 13R-manoyl oxide to this compound is an elaborate process involving six regio- and stereospecific monooxygenations and one regiospecific acetylation. nih.govelifesciences.org This cascade of reactions transforms the relatively simple diterpene precursor into the highly functionalized this compound molecule. The proposed pathway involves the oxidation of 13R-manoyl oxide at several positions (C-1, C-6, C-7, and C-11) to form a series of intermediates. researchgate.net A key intermediate in this cascade is 7-deacetylthis compound, which undergoes a final acetylation step to yield this compound. nih.gov

Intensive research, including RNA sequencing of C. forskohlii root cork, has led to the identification of the specific enzymes that catalyze the conversion of 13R-manoyl oxide to this compound. nih.govelifesciences.org These enzymes primarily belong to the cytochrome P450 (CYP) and acetyltransferase (ACT) families.

Cytochrome P450s (CYPs): A minimal set of three multifunctional cytochrome P450 enzymes from the CYP76AH subfamily is essential for the series of oxidation reactions. nih.govnih.gov These enzymes exhibit a degree of promiscuity but work in concert to produce 7-deacetylthis compound. nih.gov

CfCYP76AH15: This enzyme is highly efficient and specific in catalyzing the initial oxidation steps. nih.gov

CfCYP76AH11 and CfCYP76AH16: In combination with CfCYP76AH15, these enzymes catalyze the conversion of 13R-MO into 7-deacetylthis compound. nih.govoup.com

Acetyltransferases (ACTs): The final step in the biosynthesis is the acetylation of the 7-hydroxyl group of 7-deacetylthis compound. nih.gov

CfACT1-8: This acetyltransferase has been identified as the key enzyme for this final conversion. It exhibits high activity and specificity, efficiently converting 7-deacetylthis compound into this compound without significant byproduct formation. nih.gov Another candidate, CfACT1-6, was found to lack specificity, leading to a range of acetylated products. nih.gov

The following table summarizes the key enzymes identified in the this compound biosynthetic pathway.

Enzyme ClassSpecific EnzymePrecursorProductFunction
Diterpene SynthaseCfTPS2, CfTPS3Geranylgeranyl pyrophosphate (GGPP)(13R)-Manoyl oxideFormation of the labdane skeleton
Cytochrome P450CfCYP76AH15(13R)-Manoyl oxideOxidized intermediatesInitial monooxygenation steps
Cytochrome P450CfCYP76AH11, CfCYP76AH16(13R)-Manoyl oxide and intermediates7-deacetylthis compoundFurther monooxygenation steps
AcetyltransferaseCfACT1-87-deacetylthis compoundThis compoundAcetylation at the C-7 position

The accumulation of this compound is strictly localized to the root cork of C. forskohlii. nih.gov This tissue-specific accumulation is a result of the differential expression of the biosynthetic genes. Transcriptome analysis has revealed that the genes encoding the key enzymes, such as the diterpene synthases and the specific CYP76AH subfamily members, are highly expressed in the root cork cells where this compound is found. nih.govelifesciences.org

Studies have shown that the expression of diterpene synthase genes, including CfTPS1, CfTPS2, CfTPS3, and CfTPS4, can be influenced by interactions with endophytic fungi. researchgate.net Certain fungal endophytes have been shown to upregulate these genes, leading to an increase in this compound content in the roots, suggesting a complex regulatory network involving plant-microbe interactions. researchgate.net The precise molecular mechanisms, including the transcription factors that control the expression of these biosynthetic genes, are an area of ongoing research.

Advanced Isolation and Purification Techniques for Research-Grade this compound

Obtaining this compound of high purity is essential for its use in research. The low concentration of this compound in the plant material (ranging from 0.01% to 1%) necessitates efficient and selective purification methods. researchgate.net

Chromatography is the cornerstone of this compound purification and analysis. Various techniques are employed to separate this compound from the complex mixture of compounds present in the crude plant extract. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used and accurate method for both the quantification and purification of this compound. tuiasi.rophytojournal.com A typical method involves using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water. phytojournal.comresearchgate.net Detection is commonly performed using a photodiode array detector at around 210 nm. phytojournal.comresearchgate.net HPLC can yield this compound with a purity of over 96%. tuiasi.ro

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another popular method for the analysis and quantification of this compound in extracts. researchgate.nettuiasi.ro It offers the advantage of high throughput and is suitable for routine analysis. nih.gov

Gas-Liquid Chromatography (GLC): GLC has also been reported for the quantitative estimation of this compound, though HPLC and HPTLC are more commonly employed. researchgate.netnih.gov

The following table compares the features of the main chromatographic techniques used for this compound analysis.

TechniquePrincipleCommon UseAdvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification and PurificationHigh resolution, high accuracy, reproducible. tuiasi.rophytojournal.com
HPTLC Separation on a high-performance layer of sorbent.Quantification and Routine AnalysisHigh throughput, cost-effective. researchgate.nettuiasi.ro
GLC Partitioning between a gaseous mobile phase and a liquid stationary phase.QuantificationSuitable for volatile compounds. researchgate.net

Immunoaffinity chromatography is a powerful technique that utilizes the high specificity of antibody-antigen interactions to achieve superior purification. creative-proteomics.com This method involves immobilizing antibodies that are specific to this compound onto a solid support matrix. researchgate.netcreative-proteomics.com When a crude extract containing this compound is passed through the column, only forsklin and structurally very similar molecules bind to the antibodies. nih.gov After washing away unbound impurities, the purified this compound can be eluted by changing the buffer conditions to disrupt the antibody-antigen binding. nih.gov This approach offers a very high degree of selectivity and can be used to isolate this compound from complex biological matrices with high purity. researchgate.netnih.gov

Emerging Techniques for High-Purity this compound Extraction

The extraction of this compound from its natural source, the tuberous roots of Coleus forskohlii, is a critical step for its use in research. Traditional methods like Soxhlet extraction, while effective, are often time-consuming and require large volumes of organic solvents. ijpsonline.com Consequently, research has focused on developing more efficient, rapid, and environmentally benign extraction techniques. These emerging methods often leverage physical processes to enhance solvent penetration and mass transfer, leading to higher yields and purity in shorter timeframes.

Microwave-Assisted Solvent Extraction (MASE) has been shown to significantly accelerate the extraction process. Microwave irradiation causes localized heating and rupture of plant cells, facilitating the release of this compound into the solvent. researchgate.netacs.org Studies have demonstrated that irradiating the raw material with microwaves can lead to a 92% extraction of this compound into methanol (B129727) within just 2 minutes at a power of 160 W. acs.org This represents a substantial improvement over conventional methods. However, higher power levels may lead to thermal degradation of the compound. acs.org

Ultrasound-Assisted Extraction (UASE) , or sonication, is another advanced technique that utilizes acoustic cavitation to disrupt cell walls. nih.gov The collapse of cavitation bubbles near the plant material creates microjets and shockwaves that enhance solvent penetration and extraction efficiency. nih.gov While some studies have found UASE to be less effective than Soxhlet or MASE in terms of total yield with ethanol (B145695) as a solvent, the yield tends to increase with longer sonication times. ijpsonline.com Combining ultrasonication as a pre-treatment with other methods, such as three-phase partitioning, has been shown to achieve recoveries as high as 79.95% in a significantly reduced time frame. researchgate.net

Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO2) offers a green alternative to organic solvent-based methods. researchgate.netrowan.edu This technique uses CO2 at a supercritical state, where it possesses properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. researchgate.net The selectivity of SFE can be finely tuned by altering pressure and temperature. Research has shown that a maximum recovery of 50.32% of this compound can be obtained at 40°C and 250 bar. rowan.edu The efficiency can be further improved by adding a co-solvent or entrainer, such as methanol, which increased the recovery to 74.29%. rowan.edu A two-step SFE process, using different pressures, can also be employed to first remove less polar compounds before extracting the this compound-rich fraction. google.com

The choice of solvent remains a critical factor across all extraction techniques. Studies comparing various solvents have consistently found that polar solvents like methanol and ethanol provide the highest extraction efficiency for this compound, which is attributed to their ability to improve cell wall permeability. ijpsonline.com

Table 1: Comparison of this compound Extraction Techniques

Technique Solvent Key Parameters Max Yield/Recovery (%) Reference
Soxhlet Ethanol 5 hours 2.83 ijpsonline.com
Microwave-Assisted (MASE) Methanol 2 min, 160 W 92.0 acs.org
Microwave-Assisted (MASE) Ethanol 5 min 2.29 ijpsonline.com
Ultrasound-Assisted (UASE) Ethanol 20 min 1.47 ijpsonline.com
Supercritical Fluid (SFE) SC-CO2 40°C, 250 bar, 60 min 50.32 rowan.edu
SFE with Methanol Entrainer SC-CO2 + Methanol 20% v/w entrainer 74.29 rowan.edu
Ultrasonication + TPP t-butanol / (NH4)2SO4 4 hours 79.95 researchgate.net

Biotechnological and Synthetic Biology Approaches for Research Production

The reliance on plant extraction for this compound presents challenges related to agricultural variability and supply chain limitations. nih.gov To overcome these issues and create a stable, high-purity supply for research, significant efforts have been directed towards biotechnological and synthetic biology production platforms.

Heterologous Biosynthesis in Microbial Cell Factories (e.g., E. coli, S. cerevisiae)

Reconstituting the this compound biosynthetic pathway in microbial hosts like Escherichia coli and Saccharomyces cerevisiae (baker's yeast) is a primary goal of synthetic biology. nih.gov This approach involves identifying and transferring the necessary plant genes into the microbe, which then serves as a "cell factory" for production.

The biosynthesis of this compound begins with the precursor geranylgeranyl diphosphate (B83284) (GGPP), which is converted to the diterpene scaffold 13R-manoyl oxide by a pair of diterpene synthases, CfTPS2 and CfTPS3. nih.govelifesciences.org Subsequent complex modifications, including six oxygenations and one acetylation, are catalyzed by several cytochrome P450 enzymes (P450s) and an acetyltransferase to yield this compound. nih.govmdpi.com

Researchers have successfully engineered E. coli to produce the precursor 13R-manoyl oxide by introducing the relevant genes from C. forskohlii. nih.gov By optimizing the native microbial metabolic pathway, a production of 10 mg/L of 13R-manoyl oxide was achieved. nih.gov

S. cerevisiae is often considered a more suitable host for expressing complex plant pathways due to its eukaryotic nature, which aids in the proper functioning of plant P450 enzymes. nih.gov Scientists have successfully integrated the entire nine-gene pathway for this compound production from glucose into S. cerevisiae. nih.govelifesciences.org This engineered yeast strain was able to produce this compound at titers of 40 mg/L in fed-batch fermentation, demonstrating the first total biosynthesis of this compound in a microbial host. nih.govnih.gov

Table 2: this compound and Precursor Production in Engineered Microbes

Host Organism Product Key Genes Introduced Production Titer (mg/L) Reference
E. coli 13R-Manoyl Oxide CfTPS2, CfTPS3, AgGGPPS 10 nih.gov
S. cerevisiae 13R-Manoyl Oxide CfTPS2, CfTPS3 80 nih.gov
S. cerevisiae This compound Full 9-gene pathway 40 nih.govelifesciences.org

Plant Tissue Culture and In Vitro Production Optimization for Research

In vitro cultivation of C. forskohlii cells and tissues offers a controlled environment for producing this compound, independent of geographical and climatic constraints. nih.gov Various techniques, including callus cultures, shoot cultures, and hairy root cultures, have been explored.

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, have shown particular promise. nih.gov These cultures are known for their genetic stability and rapid growth in hormone-free media. Studies have reported high this compound yields from hairy root clones, with one clone producing approximately 1.6 mg per 100 ml flask after five weeks of culture, a productivity level significantly higher than previously reported for other in vitro systems. nih.gov

This compound production has also been detected in callus cultures derived from various explants (leaf, stem, root) and in shoot-differentiating cultures. nih.govupdatepublishing.com However, the yields can be variable, and production is often linked to the degree of cellular differentiation. For instance, this compound was identified in shoot cultures and root organ suspensions but was not detected in undifferentiated rhizogenic callus. nih.gov Optimizing culture media and growth conditions is crucial for maximizing yields from these systems. idosi.orgbiochemjournal.com

Exploration of Endophytic Contributions to this compound Production

Endophytes are microorganisms, primarily fungi and bacteria, that live within plant tissues without causing disease. There is growing evidence that these symbiotic organisms can significantly influence the host plant's secondary metabolism, including the production of this compound.

Several studies have demonstrated that inoculating C. forskohlii plants with specific endophytic fungi can enhance this compound accumulation. nih.gov Fungal endophytes such as Fusarium redolens, Phialemoniopsis cornearis, and Macrophomina pseudophaseolina have been found to increase this compound content by 52% to 88% in pot experiments. nih.govresearchgate.net This enhancement is linked to the upregulation of key genes in the this compound biosynthetic pathway, such as the diterpene synthases (CfTPSs). nih.govresearchgate.net

Similarly, bacterial endophytes like Alcaligenes faecalis have been shown to modulate plant growth and increase this compound content by differentially upregulating genes involved in its biosynthesis, including CfTPSs and cytochrome P450s. nih.gov Some endophytic fungi, such as Rhizoctonia bataticola, have even been found to synthesize this compound independently and release it into a culture broth, suggesting they possess the genetic machinery for its production. researchgate.netsemanticscholar.org

**Table 3: Effect of Endophyte Inoculation on this compound Production in *C. forskohlii***

Endophyte Species Type Observed Effect This compound Increase (%) Reference
Fusarium redolens (RF1) Fungus Enhanced this compound content 52-88 nih.gov
Phialemoniopsis cornearis (SF1) Fungus Enhanced this compound content 52-88 nih.gov
Macrophomina pseudophaseolina (SF2) Fungus Enhanced this compound content 52-88 nih.gov
Alcaligenes faecalis (CFRB1) Bacterium Upregulation of biosynthetic genes Significant increase nih.gov
Rhizoctonia bataticola (EF2) Fungus Independent synthesis of this compound N/A researchgate.netsemanticscholar.org

Semi-synthetic Derivatization for Research Probes

This compound's primary mechanism of action is the direct activation of the enzyme adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). nih.govrevvity.com This property makes it an invaluable tool in cell biology research. ingentaconnect.com To create more specialized molecular probes for studying cAMP signaling pathways, researchers have developed numerous semi-synthetic derivatives of this compound.

One focus has been to create water-soluble analogues to avoid the use of organic solvents like ethanol or DMSO in cellular assays, which can be detrimental to some experimental systems. nih.gov These derivatives are often created by esterifying the hydroxyl groups at the 6- or 7-positions of the this compound molecule with hydrophilic groups like heterocyclic amino acids. nih.gov

Another goal of derivatization is to create compounds with selectivity for specific isoforms of adenylyl cyclase. nih.gov For example, derivatives like 6-[3-(dimethylamino)propionyl] this compound (NKH477) and 6-[3-(dimethylamino)propionyl]-14,15-dihydro-forskolin (DMAPD) have been shown to stimulate the cardiac-specific type V adenylyl cyclase more potently than other isoforms. nih.gov Other analogues have been identified that act as partial agonists, antagonists, or even inverse agonists (reducing basal enzyme activity) at different adenylyl cyclase isoforms. researchgate.net These specialized probes are crucial for dissecting the distinct physiological roles of each enzyme isoform. researchgate.net

Table 4: Examples of Semi-Synthetic this compound Derivatives for Research

Derivative Name Modification Purpose/Key Finding Reference
7-acyl analogues Esterification at 7β-hydroxyl Water-soluble adenylyl cyclase activators nih.gov
6,7-diacyl analogues Esterification at 6β- and 7β-hydroxyls Potent, water-soluble adenylyl cyclase activators nih.gov
NKH477 6-[3-(dimethylamino)propionyl] this compound Selective activator of type V adenylyl cyclase nih.gov
DMAPD 6-[3-(dimethylamino)propionyl]-14,15-dihydro-forskolin Selective activator of type V adenylyl cyclase nih.gov
BODIPY-forskolin Fluorescent label conjugation Acts as a partial agonist or inverse agonist depending on AC isoform researchgate.net
1-deoxy-forskolin Deoxygenation at C1 Antagonist of this compound effects at adenylyl cyclase researchgate.net

Table of Compounds

Compound Name
This compound
13R-Manoyl Oxide
Geranylgeranyl diphosphate (GGPP)
6-[3-(dimethylamino)propionyl] this compound (NKH477)
6-[3-(dimethylamino)propionyl]-14,15-dihydro-forskolin (DMAPD)
7-desacetyl this compound
BODIPY-forskolin
1-deoxy-forskolin
1,9-dideoxythis compound
Methanol
Ethanol
t-butanol
Carbon dioxide
Cyclic AMP (cAMP)
Acetyl coenzyme A
Diethanolamine
Chloroform
n-hexane
Ethyl acetate
Dichloromethane
Petroleum ether

Molecular Mechanisms of Action in Cellular and Subcellular Systems

Primary Mechanism: Adenylyl Cyclase Activation and cAMP Signaling Cascade

The principal molecular action of forskolin (B1673556) is its direct and reversible activation of most adenylyl cyclase (AC) isozymes, the enzymes responsible for converting ATP into cAMP. nih.govabcam.comstemcell.com This elevation in intracellular cAMP, a crucial second messenger, initiates a cascade of downstream signaling events. stemcell.com

This compound directly stimulates the catalytic subunit of adenylyl cyclase, a mechanism that does not rely on G-proteins. abcam.compnas.org It activates all membrane-bound AC isoforms (AC1-8) with the notable exception of AC9, which is insensitive to this compound. nih.govcapes.gov.brnih.gov The interaction occurs at a specific binding pocket on the enzyme, distinct from the ATP-binding site, and involves a combination of hydrophobic interactions and hydrogen bonds that bring the two cytoplasmic domains of the enzyme closer together, enhancing its catalytic activity. frontiersin.org

The potency of this compound can vary between different AC isoforms. For instance, studies on AC1, AC2, and AC5 have revealed that diterpenes exhibit the highest potency at AC1 and the lowest at AC2. capes.gov.brresearchgate.net This differential activation highlights the potential for developing isoform-selective AC activators based on the this compound structure. capes.gov.brnih.gov

Table 1: this compound's Effect on Adenylyl Cyclase Isoforms

Isoform Effect of this compound
AC1 Activated capes.gov.brnih.gov
AC2 Activated capes.gov.brnih.gov
AC3 Activated nih.gov
AC4 Activated
AC5 Activated capes.gov.brnih.gov
AC6 Activated frontiersin.org
AC7 Activated
AC8 Activated nih.gov
AC9 Not Activated nih.gov

This compound's activation of adenylyl cyclase can be significantly enhanced by the activity of G-protein-coupled receptors (GPCRs), particularly those that couple to the stimulatory G-protein (Gs). nih.govresearchgate.net The Gs alpha subunit (Gαs), when activated by a GPCR agonist, also stimulates adenylyl cyclase activity. frontiersin.org The effects of this compound and Gs activation are often synergistic, leading to a much greater increase in cAMP production than either stimulus alone. nih.govnih.gov

This interplay is crucial for cellular signaling. This compound can potentiate the cellular response to hormones and neurotransmitters that act through Gs-coupled receptors. nih.gov Furthermore, endogenously released agonists, such as ATP and prostaglandins (B1171923), can act as autocrine or paracrine regulators, influencing basal cAMP levels and the cellular response to this compound. nih.govresearchgate.net Conversely, activation of GPCRs coupled to the inhibitory G-protein (Gi) can counteract the stimulatory effect of this compound on adenylyl cyclase. nih.gov

The increase in intracellular cAMP triggered by this compound activates two primary downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). molbiolcell.orgnih.gov

Protein Kinase A (PKA): This is the classical cAMP effector. Upon binding cAMP, the inactive PKA holoenzyme releases its catalytic subunits, which then phosphorylate a multitude of substrate proteins on serine and threonine residues, regulating their activity. stemcell.comnih.gov The PKA pathway is implicated in a vast array of cellular processes. For example, this compound-induced PKA activation can lead to the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), altering gene expression. oup.com In some cells, PKA activation is linked to proliferation. molbiolcell.orgresearchgate.net

Exchange protein directly activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors for the small G-proteins Rap1 and Rap2. molbiolcell.org Activation of the Epac pathway by this compound can lead to PKA-independent cellular responses. nih.gov For instance, in some neuronal cells, Epac activation promotes differentiation, contrasting with the proliferative signals from PKA. molbiolcell.orgresearchgate.net The Epac pathway can also influence intracellular calcium levels and the actin cytoskeleton. researchgate.netrupress.org

The ultimate biological outcome of an elevated cAMP level often depends on the balance and integration of signals from both the PKA and Epac pathways, which can act independently, synergistically, or even antagonistically. molbiolcell.orgresearchgate.net

Radioactively labeled this compound, such as [3H]this compound, is a valuable tool for quantifying the number of adenylyl cyclase molecules in cell membranes and tissue preparations. ingentaconnect.comnih.govresearchgate.net The high-affinity binding of [3H]this compound is associated with the activated complex of the adenylyl cyclase catalytic subunit and the stimulatory G-protein. pnas.org

Binding assays using labeled this compound have demonstrated that the number of this compound binding sites can be modulated by agents that activate the Gs protein, such as guanine nucleotide analogs like Gpp(NH)p. jneurosci.orgnih.gov These studies have been instrumental in understanding the stoichiometry of the components involved in cAMP signaling and have shown that the expression level of adenylyl cyclase can be a limiting factor in the cAMP response to hormones and neurotransmitters. nih.govnih.gov Iodinated this compound derivatives have also been developed for labeling adenylyl cyclase. ingentaconnect.compsu.edu

Table 2: Research Findings from Labeled this compound Studies

Labeled Compound Key Finding Reference
[3H]this compound Used to quantify adenylyl cyclase molecules in membranes. ingentaconnect.comnih.gov
[3H]this compound Binding is enhanced by MgCl2 and MnCl2. nih.gov
[3H]this compound High-affinity binding sites are associated with the activated Gs-AC complex. pnas.org
[3H]this compound Gpp(NH)p increases the number of binding sites in solubilized preparations. jneurosci.orgnih.gov
6-125I-HPP-Fsk An iodinated derivative also used for labeling and quantifying AC. psu.edu

cAMP-Independent Mechanisms of this compound Action

Beyond its primary role as an adenylyl cyclase activator, this compound can directly interact with other cellular components, leading to effects that are independent of cAMP production. plos.orgjneurosci.org This is often demonstrated by using the analog 1,9-dideoxythis compound, which does not activate adenylyl cyclase but can mimic some of this compound's direct effects. nih.govpnas.org

This compound has been shown to directly interact with and modulate the activity of various ion channels, particularly certain types of voltage-gated potassium (K+) channels. plos.orgjneurosci.org

Inhibition of Delayed-Rectifier K+ Currents: In sympathetic neurons and other cell types, this compound can directly block delayed-rectifier K+ currents (IKv). plos.org This effect is independent of cAMP, as it is also produced by 1,9-dideoxythis compound. plos.org The block can alter neuronal excitability by reducing the spike afterhyperpolarization and enhancing spike frequency-dependent adaptation. plos.org

Mechanism of K+ Channel Block: Studies on Kv2.1 channels, which contribute to IKv, show that this compound reversibly suppresses the K+ current, induces an apparent inactivation, and slows down the deactivation of the current. plos.org The interaction appears to involve a single this compound molecule binding to a single open K+ channel. jneurosci.org

Other Ion Channels: Besides potassium channels, this compound has been reported to have direct, cAMP-independent effects on other membrane proteins, including nicotinic acetylcholine (B1216132) receptors and the glucose transporter. jneurosci.org There is also evidence suggesting that this compound can interact directly with chloride channels. pnas.org Furthermore, this compound's inhibitory effect on uterine contractility involves the activation of both ATP-dependent and calcium-dependent potassium channels. sigmaaldrich.com

These direct interactions with ion channels are an important consideration in experiments where this compound is used solely as a tool to elevate cAMP, as they can lead to misinterpretation of results if not accounted for. nih.gov

Modulation of Protein Kinase Activity Independent of PKA

While this compound is renowned for its direct activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA), emerging research indicates its influence extends to PKA-independent pathways. Studies have shown that this compound can modulate cellular processes even when PKA activity is inhibited.

In osteoblast cells, this compound's regulation of L-type calcium channels involves mechanisms beyond PKA-mediated phosphorylation. plos.org Research demonstrates that while this compound treatment leads to the reorganization of the actin cytoskeleton and increased interaction between the L-type calcium channel β3 subunit and the actin-binding protein actinin 4, this interaction is not affected by the PKA inhibitor H89. plos.org This suggests a PKA-independent pathway where this compound, via the adenylyl cyclase-cAMP cascade, influences channel activity through structural protein interactions. plos.org

Furthermore, in the context of cellular signaling, the effects of this compound can be distinct from other agents that elevate cAMP. For instance, in HepG2 cells, hypertonic stress activates PKA, but this activation is cAMP-independent, as hypertonicity does not raise intracellular cAMP levels. pnas.org Conversely, treating these cells with this compound does increase cAMP, but it does not significantly trigger the same osmotic stress response, highlighting a divergence in signaling pathways. pnas.org

In studies on glycine (B1666218) receptors (GlyRs) expressed in HEK293 cells, this compound, as a PKA activator, increased the EC50 of glycine and enhanced receptor desensitization. frontiersin.org However, the study also noted intrinsic cellular variations in EC50 over time that were independent of protein kinase modulators, suggesting a complex regulatory environment where this compound's effects are layered upon other ongoing cellular processes. frontiersin.org The mutually exclusive modulation of cardiac K+ currents by PKA and Protein Kinase C (PKC) further illustrates the specificity of these signaling pathways, where activation of one kinase can prevent modulation by the other, indicating that this compound's downstream effects via PKA are not ubiquitous and can be context-dependent. ahajournals.org

Interactions with Other Cellular Targets and Enzymes (e.g., Cathepsin L, Cyclooxygenase-2)

Beyond its canonical role as an adenylyl cyclase activator, this compound interacts with other key cellular enzymes and targets, thereby influencing a variety of physiological processes.

Cathepsin L: Molecular modeling and in silico studies have identified Cathepsin L, a lysosomal cysteine protease, as a potential direct target of this compound. nih.gov This interaction is significant as Cathepsin L is involved in processes like follicular rupture during ovulation and has been implicated in the cellular entry of certain viruses. nih.govscielo.br In silico analysis revealed that this compound's binding mode within the active site of Cathepsin L is similar to that of a known co-crystallized inhibitor, stabilized by hydrogen bonds and hydrophobic interactions. nih.gov This suggests this compound may act as an inhibitor of Cathepsin L, a function that contributes to its observed antiviral and physiological effects. nih.gov The induction of ovulatory genes, including Cathepsin L, is a complex process regulated by transcription factors and signaling pathways that can be mimicked by cAMP-inducing agents like this compound. scielo.broup.com

Cyclooxygenase-2 (COX-2): this compound has been shown to inhibit the expression of Cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins and a key player in inflammation and cancer progression. nih.gov In cervical cancer cells, treatment with this compound led to a dose-dependent decrease in the expression of both COX-2 and the oncogenic protein DDX3. nih.gov This inhibition was associated with the induction of apoptosis and modulation of the PI3K/Akt cell survival pathway. nih.gov The expression of COX-2 in the cumulus-oocyte complex is essential for cumulus expansion during ovulation, a process induced by hormones like FSH, which can be mimicked by this compound through cAMP/PKA activation. scielo.br However, studies on Zika virus replication have shown that nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit COX-2, lead to the degradation of the AXL receptor, a process that is counteracted by this compound. asm.org This indicates a complex interplay where this compound's primary effect of raising cAMP can oppose the downstream consequences of COX-2 inhibition. asm.org

Cellular Reprogramming and Differentiation Studies

This compound is a key small molecule utilized in various protocols for cellular reprogramming and directed differentiation, largely owing to its ability to elevate intracellular cAMP levels, which influences critical signaling pathways.

Induction of Pluripotent Stem Cells from Fibroblasts

This compound has been identified as a component of chemical cocktails that can reprogram somatic cells, such as fibroblasts, into induced pluripotent stem cells (iPSCs) without the need for genetic factors. stemcell.comcellgs.comrndsystems.com In one seminal study, a combination of six small molecules, including this compound, was used to successfully convert mouse embryonic fibroblasts into pluripotent stem cells. rndsystems.com The other compounds in this mixture were CHIR99021, RepSox, Tranylcypromine, Valproic Acid, and 3-Deazaneplanocin A. stemcell.comrndsystems.com This chemical-only approach represents a significant step in regenerative medicine, offering a potentially safer alternative to viral-based reprogramming methods. stemcell.comcellgs.com

Neural Differentiation of Mesenchymal Stem Cells

This compound is widely used to induce the differentiation of mesenchymal stem cells (MSCs) into neural lineages. bio-gems.comscirp.org This process often involves transdifferentiation across the mesoderm-ectoderm barrier. nih.gov

Studies have shown that treating human MSCs with this compound, often in combination with other agents like IBMX (a phosphodiesterase inhibitor), FGF2, or retinoic acid, can induce morphological changes toward a neuronal phenotype and the expression of neural markers such as β-tubulin III, Nestin, MAP2, and GFAP. scirp.orgnih.govresearchgate.net The mechanism underlying this neural induction by this compound and IBMX involves the downregulation of the master transcriptional regulator, Neuron Restrictive Silencer Factor (NRSF), which is known to initiate neural differentiation. nih.govresearchgate.net

Different sources of MSCs, such as those from adipose tissue, bone marrow, and dental pulp, show varying efficiencies in differentiating into specific neuronal subtypes, like dopaminergic neurons, when induced with this compound. researchgate.net For instance, adipose-derived MSCs have demonstrated a high potential for converting into dopaminergic neurons. researchgate.net

Table 1: this compound in Neural Differentiation of Mesenchymal Stem Cells (MSCs)
MSC SourceInducing AgentsKey FindingsReference
Human MSCs (general)This compound, IBMXInduces neural-like differentiation by downregulating the Neuron Restrictive Silencer Factor (NRSF). nih.gov
Human Umbilical Cord MSCsThis compound, IBMXMorphological changes observed after 8 hours; expression of Nestin, β-tubulin III, NSE, and GFAP. scirp.org
Human Adipose, Bone Marrow, Dental Pulp MSCsThis compound, FGF2Efficiently induced differentiation into dopaminergic neurons, with adipose-derived MSCs showing the highest upregulation of markers. researchgate.net
Human Olfactory Epithelium MSCsRetinoic Acid, this compoundGenerated cells expressing neuronal markers β-tubulin III and GFAP. scirp.org

Inhibition of Meiosis in Oocytes for In Vitro Production Systems

This compound serves as a potent and reversible inhibitor of meiotic maturation in oocytes from various species, including mice, rats, and bovines. nih.govoup.comoup.com This inhibitory effect is crucial for synchronizing nuclear and cytoplasmic maturation in in vitro fertilization (IVF) systems, potentially leading to more competent oocytes and higher blastocyst production rates. oup.com

The mechanism of action is the elevation of intracellular cAMP levels within the oocyte. nih.govnih.gov Sustained high levels of cAMP prevent the spontaneous resumption of meiosis, holding the oocyte at the germinal vesicle (GV) stage. oup.comoup.com This meiotic arrest is reversible; washing the oocytes to remove this compound allows meiosis to resume. nih.govnih.gov Studies have shown that this compound is effective at concentrations in the low micromolar range (ED50 ≈ 2.5-3 µM) and can potentiate the effects of phosphodiesterase inhibitors like isobutylmethylxanthine (IBMX). nih.govnih.gov This application provides a valuable tool for improving the efficiency of assisted reproductive technologies. oup.com

Reprogramming of Cancer Cells

A novel therapeutic strategy involves using this compound to reprogram malignant cancer cells into a less aggressive or non-proliferative state. This "forced differentiation" approach aims to make cancer cells, particularly chemoresistant cancer stem-like cells (CSCs), more susceptible to conventional therapies. nih.gov

Similarly, in glioblastoma, the deadliest form of brain cancer, combining this compound with radiation therapy has shown promise. bioengineer.orguclahealth.orgucla.edu Radiation can induce a state of cellular flexibility in glioblastoma cells; adding this compound at this stage can guide these cells to differentiate into inert, neuron-like forms that are incapable of dividing. bioengineer.orguclahealth.org In mouse models, this combination therapy significantly slowed tumor growth and extended survival by depleting the population of glioma stem cells. bioengineer.orgucla.edu

Table 2: this compound in the Reprogramming of Cancer Cells
Cancer TypeCombined TreatmentMechanism/EffectReference
Breast CancerThis compound, PaclitaxelForces differentiation of cancer stem-like cells (CSCs), reducing stemness and increasing chemosensitivity. nih.govacs.org
GlioblastomaThis compound, Radiation TherapyInduces differentiation of aggressive cancer cells into dormant, non-dividing neuron-like cells, depleting glioma stem cells. bioengineer.orguclahealth.orgucla.edu
Cervical CancerThis compound (alone)Inhibits expression of COX-2 and DDX3, inducing apoptosis via modulation of caspase and PI3K/Akt pathways. nih.gov

Pharmacological and Biological Activities: Pre Clinical and Clinical Research Findings

Cardiovascular System Research

Forskolin (B1673556) has demonstrated a range of effects on the cardiovascular system, primarily attributed to its ability to increase intracellular cAMP levels. mdpi.comajol.info Research has explored its potential in vasodilation, improving cardiac function, and inhibiting platelet aggregation.

Studies on Vasodilation and Hypotensive Effects

Pre-clinical and clinical studies have consistently shown that this compound induces vasodilation, leading to a reduction in blood pressure. mdpi.comajol.inforesearchgate.netcaringsunshine.com This effect is a direct consequence of increased cAMP in vascular smooth muscle cells, which promotes relaxation of the blood vessel walls. mdpi.comcaringsunshine.com

In animal models, this compound has been shown to be a potent vasodilator. nih.gov Clinical studies in patients with idiopathic congestive cardiomyopathy have demonstrated that intravenous administration of this compound dose-dependently reduces cardiac preload and afterload, as well as systolic, diastolic, and mean pulmonary artery pressure. nih.gov One study reported a reduction of over 50% in these pressures, accompanied by an increase in cardiac output. nih.gov Another study in patients with dilated cardiomyopathy found that lower concentrations of this compound acted as a vasodilator, reducing systemic vascular resistance and left ventricular end-diastolic pressure. nih.gov

Study Type Model/Population Key Findings on Vasodilation and Hypotension Citation
Clinical TrialPatients with Idiopathic Congestive CardiomyopathyDose-dependent reduction in cardiac preload and afterload; >50% reduction in pulmonary artery pressure. nih.gov
Clinical TrialPatients with Dilated CardiomyopathyReduction in systemic vascular resistance and left ventricular end-diastolic pressure at lower concentrations. nih.gov
Pre-clinicalAnimal ModelsMarked vasodilatory compound. nih.gov
ReviewGeneralLowers blood pressure by relaxing vascular smooth muscles. ajol.infocaringsunshine.com

Research on Positive Inotropic Effects on Cardiac Tissue

This compound exhibits a positive inotropic effect, meaning it strengthens the contraction of the heart muscle. mdpi.comabcam.comnih.gov This action is also mediated by the increase in cAMP within cardiac cells. nih.gov

In studies on isolated human myocardial tissue from both failing and non-failing hearts, this compound was found to be a potent activator of myocardial adenylate cyclase, with effects significantly greater than isoproterenol. nih.gov Notably, this compound retained its full activity in membrane preparations from failing hearts, unlike isoproterenol. nih.govjci.org In isolated adult rat cardiomyocytes, a water-soluble derivative of this compound, colforsin daropate hydrochloride, increased cellular contraction in a concentration-dependent manner, an effect associated with an increase in intracellular calcium concentration. cdnsciencepub.com Clinical research in patients with dilated cardiomyopathy has shown that higher doses of this compound can increase dP/dtmax, a measure of cardiac contractility, by 19%. nih.gov However, another study in open-chest dogs found that while this compound was a positive inotropic agent, it also reduced preload and afterload. nih.gov

Study Type Model/Population Key Findings on Positive Inotropic Effects Citation
In VitroHuman Myocardial Adenylate CyclasePotent activator, with maximal effects 4.82 to 6.13-fold greater than isoproterenol. Retained full activity in failing heart preparations. nih.govjci.org
In VitroIsolated Adult Rat CardiomyocytesIncreased cellular contraction and intracellular calcium concentration. cdnsciencepub.com
Clinical TrialPatients with Dilated CardiomyopathyIncreased dP/dtmax by 19% at a dosage of 4 micrograms/kg/min. nih.gov
In VivoAnesthetized DogsCaused dose-related positive inotropic effects. nih.gov
In VitroIsolated Human MyocardiumConcentration-dependently increased force of contraction in non-failing and failing myocardium. nih.gov

Antiplatelet Aggregation Studies

This compound has been shown to inhibit the aggregation of platelets, a process crucial in blood clot formation. researchgate.netjapsonline.com This antiplatelet effect is primarily attributed to the elevation of cAMP levels within the platelets. nih.gov

In vitro studies on human platelets have demonstrated that this compound can induce the deaggregation of platelets that have been aggregated by ADP or collagen. nih.gov The combination of this compound and PGE1, another agent that increases cAMP, produced a greater deaggregating effect than either agent alone. nih.gov Research has also shown that this compound inhibits platelet aggregation induced by both ADP and collagen in human and rat platelet-rich plasma. nih.gov Interestingly, the inhibitory effect of this compound on platelet aggregation is significantly potentiated by the presence of adenosine (B11128) and can be enhanced by drugs like dipyridamole (B1670753) and dilazep. nih.gov Some studies suggest that this compound's inhibitory action on platelet activation by collagen occurs downstream of the initial signaling events and may involve the inhibition of feedback mechanisms like the action of thromboxane (B8750289) A2. scispace.comthieme-connect.com Another study proposed that this compound might also inhibit platelet-activating factor (PAF) binding to its receptors through a mechanism independent of adenylyl cyclase activation. nih.gov

Investigative Research on Cerebral Vasospasm

Preliminary research suggests a potential role for this compound derivatives in addressing cerebral vasospasm, a narrowing of the brain's blood vessels that can occur after a subarachnoid hemorrhage. mskcc.org A water-soluble derivative of this compound, colforsin daropate hydrochloride, has been investigated for this purpose due to its vasodilatory effects. nih.gov

Intra-arterial administration of colforsin daropate has been reported as a treatment for symptomatic vasospasm in a small number of patients. nih.gov Further research has indicated that intra-arterial this compound daropate may be an effective treatment for cerebral vasospasm in patients with aneurysmal subarachnoid hemorrhage. researchgate.net In a rabbit model of subarachnoid hemorrhage, the vasorelaxant response to calcitonin gene-related peptide (CGRP) was attenuated, while the relaxant effect of this compound was slightly enhanced, suggesting a potential therapeutic window for direct adenylyl cyclase activators in this condition. nih.gov

Respiratory System Research

This compound's ability to relax smooth muscles extends to the respiratory system, where it has been investigated for its bronchodilatory properties, particularly in the context of asthma and chronic obstructive pulmonary disease (COPD). mdpi.comresearchgate.net

Bronchodilatory Effects in Asthma and COPD Models

The bronchodilatory effect of this compound is a direct result of increased cAMP levels in the smooth muscle of the bronchi, which leads to their relaxation and a reduction in airway reactivity. mdpi.comcaringsunshine.com

In vitro studies on guinea pig tracheal smooth muscle demonstrated that this compound caused dose-dependent relaxation of both resting and contracted airway muscle. nih.gov This effect was associated with a dose-dependent increase in tissue cAMP levels. nih.gov In vivo studies in guinea pigs also showed that this compound relaxed airway smooth muscle. nih.gov Research on cultured airway smooth muscle cells has shown that this compound can inhibit factors that contribute to the increased airway smooth muscle mass seen in conditions like asthma. atsjournals.orgnih.gov

Clinical studies have explored the potential of this compound in managing asthma. One study found that inhaled this compound produced significant bronchodilation in asthmatic patients, comparable to the effects of sodium cromoglycate. caringsunshine.com Another small clinical trial suggested that oral administration of this compound could reduce the frequency of asthma attacks. caringsunshine.com However, a single-blind clinical trial comparing oral this compound with inhaled beclomethasone (B1667900) in patients with mild to moderately persistent asthma did not find a statistically significant improvement in lung function parameters with this compound treatment. nih.govresearchgate.netglobalauthorid.com

Study Type Model/Population Key Findings on Bronchodilatory Effects Citation
In VitroGuinea Pig Tracheal Smooth MuscleDose-dependent relaxation of airway smooth muscle and increased tissue cAMP levels. nih.gov
In VivoGuinea PigsRelaxed airway smooth muscle. nih.gov
In VitroCultured Airway Smooth Muscle CellsAttenuated platelet-derived growth factor-induced DNA synthesis. atsjournals.orgnih.gov
Clinical TrialAsthmatic PatientsInhaled this compound produced significant bronchodilation, comparable to sodium cromoglycate. caringsunshine.com
Clinical TrialPatients with Mild/Moderate AsthmaOral this compound did not show statistically significant improvement in lung function compared to beclomethasone. nih.govresearchgate.netglobalauthorid.com

Inhibition of Mast Cell Degranulation and Histamine (B1213489) Release

This compound has been observed to inhibit the degranulation of mast cells and basophils, which are key events in the inflammatory cascade of immediate hypersensitivity reactions. nih.govselleckchem.com Research indicates that this compound causes a dose-dependent inhibition of antigen-induced histamine release from human basophil leukocytes and human lung mast cells. nih.gov This inhibitory action is directly correlated with an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govfrontiersin.org The kinetics of the inhibition of histamine release were found to be the same as the kinetics of the increase in leukocyte cAMP, suggesting the mechanism of action is through the activation of adenylate cyclase. nih.gov This elevation in cAMP is believed to modulate the release of mediators involved in allergic inflammation. nih.govfrontiersin.org While some studies show this compound inhibits degranulation, others noted it had no effect on degranulation induced by the opiate codeine in cultured human mast cells. canada.ca

Cell TypeInducing AgentEffect of this compoundAssociated MechanismReference
Human Basophil LeukocytesAntigenDose-related inhibition of histamine releaseIncreased intracellular cAMP levels nih.gov
Human Lung Mast CellsAntigenDose-dependent inhibition of histamine releasePresumed activation of adenylate cyclase nih.gov
Cultured Human Mast Cells (LAD2)CodeineNo effect on degranulationN/A canada.ca

Ocular System Research: Glaucoma and Retinal Diseases

This compound has been the subject of extensive research for its potential therapeutic applications in various retinal diseases, most notably glaucoma, but also age-related macular degeneration (AMD) and diabetic retinopathy (DR). mdpi.comnih.govnih.gov Its primary mechanisms of action in the ocular system revolve around its ability to lower intraocular pressure (IOP) and exert neuroprotective effects on retinal cells. mdpi.compreprints.org

A primary finding in ocular research is this compound's ability to lower IOP in animals and humans, a critical factor in managing glaucoma. arvojournals.orgnih.gov The principal mechanism for this effect is the reduction of aqueous humor inflow. arvojournals.orgaoa.org this compound directly activates the enzyme adenylate cyclase in the ciliary epithelium, leading to a rapid increase in intracellular cAMP. arvojournals.orgclinicaterapeutica.it This elevation of cAMP is believed to produce two main effects: it stimulates the active resorption of aqueous humor and causes a relaxation of the ciliary muscle and the trabecular meshwork. mdpi.compreprints.org This combined action enhances the outflow of aqueous humor, thereby lowering IOP. mdpi.compreprints.org Studies have shown that topical application of 1% this compound eye drops can significantly reduce IOP in patients with primary open-angle glaucoma. nih.gov Unlike some other glaucoma medications, the IOP-lowering effect of this compound does not appear to diminish with repeated use, as tolerance was not observed in rabbits after 15 days of administration. arvojournals.org

MechanismDescriptionCellular EffectReference
Adenylate Cyclase ActivationThis compound directly stimulates adenylate cyclase in the ciliary epithelium without interacting with cell surface receptors.Increases intracellular cyclic AMP (cAMP). arvojournals.orgclinicaterapeutica.it
Reduced Aqueous InflowThe primary effect leading to lower IOP. Increased cAMP levels reduce the net production of aqueous humor.Decreased fluid secretion into the eye chambers. arvojournals.orgaoa.org
Enhanced Aqueous OutflowElevated cAMP causes relaxation of the ciliary muscle and trabecular meshwork.Improves the drainage of aqueous humor from the eye. mdpi.compreprints.org

Beyond its pressure-lowering effects, this compound demonstrates significant neuroprotective properties for retinal ganglion cells (RGCs), the neurons that are progressively lost in glaucoma. mdpi.comclinicaterapeutica.it This neuroprotection is also linked to the elevation of cAMP. clinicaterapeutica.it Increased cAMP levels support neuronal survival, differentiation, and plasticity. mdpi.com In laboratory settings, this compound has been shown to improve the survival of cultured rat RGCs, particularly by enabling them to respond to the growth-promoting activities of neurotrophins like brain-derived neurotrophic factor (BDNF) and ciliary-derived neurotrophic factor (CTNF). clinicaterapeutica.it Further research indicates that this compound enhances the expression of BDNF and its corresponding receptor, TrkB, which promotes RGC resilience. mdpi.compreprints.org In-vivo studies have confirmed these findings; this compound was found to protect RGCs from cell death in a rat model of retinal ischemia and to improve the survival of axotomized RGCs in a cat model when co-administered with neurotrophins. clinicaterapeutica.itnih.gov One study found that this compound appeared to have a neuroprotective role in an RGC-5 cell line against hypoxia-induced apoptotic cell death. arvojournals.org

The therapeutic potential of this compound extends to other complex retinal diseases like AMD and DR. nih.govnih.gov In these conditions, its antioxidant and anti-inflammatory properties are particularly relevant. nih.govpreprints.org Research suggests that this compound can help protect ocular tissues from oxidative stress, a common pathological pathway in both AMD and DR. nih.govpreprints.org Furthermore, this compound has been shown to mitigate retinal inflammation, especially in diabetic models, by reducing the levels of inflammatory factors such as Intercellular Adhesion Molecule-1 (ICAM-1) and Tumor Necrosis Factor-alpha (TNF-α). nih.govpreprints.org Another critical aspect of proliferative DR and neovascular AMD is angiogenesis, the abnormal growth of new blood vessels. nih.govpreprints.org this compound has been found to inhibit angiogenesis, which could help prevent vision loss associated with these conditions. nih.govpreprints.org It also promotes vasodilation, which may improve blood flow and nutrient supply to the retina, a benefit in diseases where circulation is compromised. nih.govpreprints.org

Metabolic and Endocrine System Research

This compound's activation of the cAMP signaling pathway has significant implications for metabolic and endocrine functions. originsnutra.commdpi.com Research has particularly focused on its effects on thyroid hormone secretion.

HormoneEffect of this compoundComparison with TSHReference
Thyroxine (T4)Pronounced increase in secretionSteeper and more substantial increase than with TSH stimulation nih.govoriginsnutra.com
Triiodothyronine (T3)Pronounced increase in secretionSteeper and more substantial increase than with TSH stimulation nih.govoriginsnutra.com

Lipolysis Stimulation in Adipocytes

This compound has been demonstrated to be a potent stimulator of lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids and glycerol. This effect is primarily mediated through its activation of adenylyl cyclase in adipocytes (fat cells). nih.govphysiology.org The subsequent rise in intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL). treemed.czmdpi.commdpi.com HSL is a critical enzyme directly involved in the mobilization of triglycerides from lipid droplets. treemed.cz

Pre-clinical studies using various adipocyte models have consistently shown that this compound treatment leads to a significant increase in lipolysis. nih.govresearchgate.net For instance, research on 3T3-L1 adipocytes revealed that this compound, at a concentration of 20 μm, caused a 20-fold increase in lipolysis. nih.gov Similarly, studies on hamster white adipocytes showed that this compound-stimulated lipolysis rates were equivalent to those induced by the β-adrenergic agonist isoproterenol. physiology.org The mechanism appears to be a consequence of lipolysis itself, as inhibiting the process with a lipase inhibitor also reduced the this compound-induced activation of AMP-activated protein kinase (AMPK), another key cellular energy sensor. nih.gov

Research on Body Composition and Fat Mass Reduction

A 12-week, randomized, double-blind, placebo-controlled study involving 30 overweight and obese men found that the group receiving this compound (250 mg of a 10% this compound extract twice daily) exhibited a significant decrease in body fat percentage and fat mass compared to the placebo group. treemed.cznih.gov Notably, this study also reported a trend towards an increase in lean body mass and a significant increase in serum free testosterone (B1683101) levels in the this compound group. treemed.cznih.gov An increase in testosterone may contribute to both the release of fat from cells and an increase in muscle mass. healthline.com

Another study involving six overweight women who consumed a Coleus forskohlii extract for eight weeks also showed significant reductions in body weight and fat mass, with a concurrent increase in lean body mass. researchgate.net However, not all studies have shown significant weight loss. One 12-week trial found no significant difference in weight loss between the this compound and placebo groups, though both groups showed reductions in waist and hip circumference, which was attributed to a calorie-restricted diet. mdpi.comhealthline.com

Table 1: Effects of this compound on Body Composition in Overweight/Obese Men A 12-week, randomized, double-blind, placebo-controlled study.

ParameterThis compound Group (n=15) - ChangePlacebo Group (n=15) - Changep-value
Fat Mass (kg) -4.52 ± 5.74-0.51 ± 1.91≤ 0.05
Lean Body Mass (kg) +3.71 ± 4.07+1.57 ± 2.560.097
Body Fat (%) -4.14 ± 4.47-0.96 ± 1.66≤ 0.05
Free Testosterone Significantly IncreasedNo Significant Change≤ 0.05
Data sourced from Godard et al., 2005. treemed.cznih.gov

Investigation of Insulin (B600854) Resistance

Research suggests that this compound may have beneficial effects on glucose metabolism and insulin sensitivity. nih.gov Obesity and adipocyte hypertrophy are known risk factors for developing insulin resistance. nih.gov By promoting lipolysis and reducing the size of adipocytes, this compound may help mitigate these issues. mdpi.comnih.gov

A study on high-fat diet-induced obese mice demonstrated that this compound administration improved glucose metabolism. nih.gov The treated mice showed reduced fasting blood glucose levels and decreased blood glucose levels during an insulin tolerance test, indicating improved insulin sensitivity. nih.gov This improvement in insulin sensitivity is inversely correlated with the size of subcutaneous and visceral adipocytes, which were also reduced by this compound treatment in the study. nih.gov Furthermore, some human studies suggest that Coleus forskohlii extract may reduce fasting blood insulin levels and improve insulin resistance. healthline.comebsco.com A clinical study involving a hypocaloric diet noted that this compound administration was associated with glucose-dependent insulin release and improved insulin sensitivity, which correlated with a reduction in abdominal fat mass. mdpi.com

Endocrine-Disruptive Effects, including Steroidogenesis

While this compound's effects on cAMP are central to its therapeutic potential, this mechanism also raises concerns about its potential to disrupt endocrine function, particularly steroidogenesis (the production of steroid hormones). mdpi.comnih.gov

In vitro studies using the H295R human adrenocortical cell line, a model for steroidogenesis research, have shown that this compound can significantly alter the expression of genes involved in this pathway. mdpi.comnih.govresearchgate.net Specifically, the transcription of genes such as HSD3B2, CYP11A, CYP11B2, CYP17, CYP19 (aromatase), and CYP21 were markedly upregulated. mdpi.comnih.gov This led to significant increases in the production of estrogens (17β-estradiol and estrone) and progestins (progesterone and 17-hydroxyprogesterone), while the production of androgens (androstenedione and testosterone) was significantly inhibited. mdpi.comnih.gov

In vivo studies in medaka fish exposed to this compound for 100 days corroborated these findings, showing enhanced expression of steroidogenesis-related genes in the gonads and a significant induction of estrogenicity biomarker genes in the liver of male fish. mdpi.comnih.gov Research on human placental cells (JEG-3) also demonstrated that this compound increases aromatase activity and estradiol (B170435) secretion. nih.gov These findings indicate that this compound can modulate the transcription of steroidogenic genes and alter hormone levels both in vitro and in vivo, which is a characteristic of endocrine-disrupting chemicals. mdpi.comnih.govnih.gov

Table 2: In Vitro Effects of this compound on Steroid Hormone Production in H295R Cells

HormoneEffect of this compound Exposure
17β-Estradiol (E2) Significantly Increased
Estrone (E1) Significantly Increased
Progesterone (PGT) Significantly Increased
17-Hydroxyprogesterone (17-HPT) Significantly Increased
Androstenedione (ADD) Significantly Inhibited
Testosterone (TTR) Significantly Inhibited
Data sourced from a study on the H295R steroidogenesis assay. mdpi.comnih.gov

Anti-inflammatory and Immunomodulatory Research

This compound has demonstrated notable anti-inflammatory and immunomodulatory properties in various pre-clinical models. nih.govfrontiersin.org These effects are largely attributed to the elevation of cAMP, which can influence the function of immune cells and the production of inflammatory mediators. asm.org It has been investigated for its potential in treating inflammation-related disorders and autoimmune diseases like multiple sclerosis. researchgate.netnih.gov

Studies have shown that this compound can suppress inflammatory responses in microglial cells and halt the progression of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. nih.gov The combination of this compound with butyrate (B1204436) has been shown to synergistically induce host defense peptides and enhance intestinal barrier function without eliciting pro-inflammatory cytokines, suggesting a potential as an alternative to antibiotics for improving intestinal health. frontiersin.orgnih.gov

Modulation of Cytokine Production (e.g., TNF-α, IL-10) in Immune Cells

This compound's immunomodulatory effects extend to its ability to modulate the production of key cytokines, which are signaling proteins that regulate inflammation. The effect of this compound can differ depending on the cell type and the specific signaling context.

In studies using rat Kupffer cells (specialized macrophages in the liver), pretreatment with this compound before stimulation with lipopolysaccharide (LPS) attenuated the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). asm.orgnih.govnih.gov However, unlike other cAMP-elevating agents, this compound also reduced the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). asm.orgnih.govnih.gov This suggests that the regulation of TNF-α and IL-10 depends on the specific mechanism by which cAMP is elevated. nih.govnih.gov

In contrast, a study on peripheral blood mononuclear cells (PBMCs) from individuals infected with HTLV-1 found that this compound inhibited the production of both TNF-α and another pro-inflammatory cytokine, interferon-gamma (IFN-γ). scielo.brscielo.br

Inhibition of Inflammatory Mediators (e.g., Leukotriene C-4)

This compound has been shown to inhibit the release of specific inflammatory mediators from immune cells. Research on human basophils and lung mast cells found that this compound caused a concentration-dependent inhibition of the IgE-mediated release of histamine and peptide leukotriene C-4 (LTC4). nih.gov Leukotrienes are potent inflammatory molecules involved in allergic and inflammatory responses. ufmg.bratsjournals.org

The inhibitory effect of this compound on mediator release was paralleled by a rise in cAMP levels in these cells. nih.gov The study noted that this compound had a significantly greater inhibitory effect on the release of LTC4 compared to histamine. nih.gov This suggests that by activating adenylyl cyclase, this compound can modulate the release of key mediators involved in immediate hypersensitivity reactions. nih.gov

COX-2 Enzyme Activity Studies

This compound and its semi-synthetic analogues have been investigated for their effects on cyclooxygenase-2 (COX-2) enzyme activity. In vitro studies have demonstrated that this compound inhibits COX-2 enzyme activity in a concentration-dependent manner. eurekaselect.comresearchgate.netingentaconnect.com The IC50 value for this compound in inhibiting human recombinant COX-2 enzyme has been reported to be 123 nM. eurekaselect.comingentaconnect.comresearchgate.net For comparison, the IC50 value for the selective COX-2 inhibitor celecoxib (B62257) was found to be 90.2 nM in the same study. eurekaselect.comingentaconnect.comresearchgate.net

In silico docking studies have also been conducted to understand the interaction between this compound and the COX-2 protein. eurekaselect.comingentaconnect.com These computational analyses, along with the in vitro findings, support the anti-inflammatory potential of this compound through the inhibition of the COX-2 enzyme. ingentaconnect.com

Anticancer Research

This compound has been the subject of extensive research for its potential anticancer properties. nih.gov Studies have explored its effects on various cancer cell lines, demonstrating its ability to inhibit proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in cancer development and progression. nih.govdovepress.comnih.gov

Inhibition of Cell Proliferation and Induction of Apoptosis

A significant body of research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell types. nih.govspandidos-publications.comresearchgate.net For instance, in pediatric tumor cell lines such as neuroblastoma, hepatoblastoma, and rhabdomyosarcoma, this compound has been shown to inhibit cell proliferation in a dose-dependent manner. nih.govdovepress.comspandidos-publications.com This growth suppression is associated with the downregulation of the oncogene c-Myc. dovepress.comspandidos-publications.com

Furthermore, the blockade of the Hedgehog (Hh) signaling pathway by this compound leads to enhanced apoptosis in these pediatric tumor cells. nih.govspandidos-publications.comresearchgate.net Studies have demonstrated that this compound treatment significantly increases apoptotic cell death in cell lines like Huh6 (hepatoblastoma), NB19 (neuroblastoma), and various rhabdomyosarcoma cell lines (RMS-YM, RD, RH30). spandidos-publications.comresearchgate.net In non-Hodgkin's lymphoma cell lines (Toledo and NK-92), this compound has been observed to increase the expression of cleaved caspase-3 and caspase-9, key executioners of apoptosis, thereby inhibiting cell growth. dovepress.com

In non-small-cell lung cancer (NSCLC) cell lines H1299 and A549, this compound has been shown to impair cell growth. nih.gov Similarly, in chemoresistant KM12C colon cancer cells, a combination of low-dose this compound with a phosphodiesterase-4 (PDE4) inhibitor caused profound growth arrest and primed the cells for apoptosis. aacrjournals.org

Cell LineCancer TypeEffect of this compoundAssociated Mechanisms
NB19 NeuroblastomaInhibition of proliferation, induction of apoptosis nih.govspandidos-publications.comresearchgate.netDown-regulation of C-Myc, Hedgehog signaling inhibition nih.govspandidos-publications.com
Huh6 HepatoblastomaInhibition of proliferation, induction of apoptosis nih.govspandidos-publications.comresearchgate.netHedgehog signaling inhibition nih.govspandidos-publications.com
RMS-YM, RD, RH30 RhabdomyosarcomaInhibition of proliferation, induction of apoptosis nih.govspandidos-publications.comresearchgate.netDown-regulation of C-Myc, Hedgehog signaling inhibition nih.govdovepress.comspandidos-publications.com
Toledo, NK-92 Non-Hodgkin's LymphomaInhibition of cell growth, induction of apoptosis dovepress.comIncreased cleaved caspase-3/9, Axin/β-catenin signaling modulation dovepress.com
H1299, A549 Non-Small-Cell Lung CancerImpairment of cell growth nih.govChanges in cell-cycle progression nih.gov
KM12C Colon CancerGrowth arrest, priming for apoptosis (in combination) aacrjournals.orgInduction of p27Kip1, suppression of PI3K/Akt pathway aacrjournals.org

Cell Cycle Arrest Studies

This compound has been shown to induce cell cycle arrest, primarily in the G1 phase, in several cancer cell lines. In acute lymphoblastic leukaemia Reh cells, this compound treatment leads to a permanent G1 arrest. nih.govbiologists.com This arrest is initially associated with a rapid dephosphorylation of the retinoblastoma protein (pRB). nih.govbiologists.com Although pRB becomes partially rephosphorylated with prolonged treatment, the cells remain arrested in G1. nih.gov This is because even the partially phosphorylated forms of pRB can still bind to and inhibit the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. nih.gov After 72 hours of this compound treatment, the percentage of Reh cells in the G1 phase increased from 53% to 69%, and after 10 days, it reached 77%. biologists.com

In chemoresistant KM12C colon cancer cells, low-dose this compound was found to cause cells to exit the cell cycle in G1 by inducing the cell cycle inhibitor p27Kip1. aacrjournals.org This induction was accompanied by a loss of phosphorylated pRB and decreased expression of cyclins A, B1, and E, and their partner kinase CDK1. aacrjournals.org Similarly, in non-small-cell lung cancer cell lines, this compound administration led to changes in cell-cycle progression. nih.gov In glioblastoma cells, this compound treatment resulted in an arrest in the G1/G0 phase of the cell cycle. pnas.org

Cell LineCancer TypePhase of Cell Cycle ArrestKey Molecular Events
Reh Acute Lymphoblastic LeukaemiaG1 nih.govbiologists.comDephosphorylation of pRB, inhibition of E2F-promoter activity nih.gov
KM12C Colon CancerG1 aacrjournals.orgInduction of p27Kip1, dephosphorylation of pRB, decreased cyclin A, B1, E, and CDK1 aacrjournals.org
H1299, A549 Non-Small-Cell Lung CancerNot specified, but changes observed nih.govNot specified
HK-374 GlioblastomaG1/G0 pnas.orgArrest at the G1-to-S transition when combined with radiation pnas.org

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt, EGFR, Ras)

This compound has been found to modulate several key oncogenic signaling pathways that are frequently dysregulated in cancer. An in silico integrative analysis predicted that this compound predominantly targets the PI3K/Akt signaling pathway and its associated oncogenic network, including the EGFR and Ras pathways. researchgate.net

In chemoresistant KM12C colon cancer cells, a combination of low-dose forsklin and a PDE4 inhibitor was shown to suppress the PI3K/Akt oncogene pathway. aacrjournals.org This treatment led to a rapid dephosphorylation of Akt/protein kinase B (PKB) at Ser473. aacrjournals.org The study suggested that these chemoresistant cells are addicted to the maintenance of low cAMP concentrations in a compartment regulated by PDE4 to maintain signaling through the PI3K/Akt pathway for their proliferation and survival. aacrjournals.org

In non-Hodgkin's lymphomas, this compound was found to regulate the Axin/β-catenin signaling pathway. dovepress.com It increased the expression and stability of Axin, which in turn promoted the ubiquitination and degradation of β-catenin. dovepress.com This led to a decrease in the expression of β-catenin's downstream oncogenic targets, c-myc and cyclin D1. dovepress.com

Research has also highlighted this compound's role as a Hedgehog (Hh) signal inhibitor. nih.govspandidos-publications.com The Hh signaling pathway is crucial in embryonic development and its aberrant activation contributes to the growth of various cancers. spandidos-publications.com this compound's ability to inhibit this pathway contributes to its antiproliferative and pro-apoptotic effects in certain pediatric tumors. nih.govspandidos-publications.com

Sensitization to Antitumor Drugs and Radiation Therapy

This compound has demonstrated the ability to enhance the efficacy of conventional anticancer treatments, including chemotherapy and radiation therapy. nih.gov

In non-small-cell lung cancer (NSCLC) cell lines, this compound was shown to strongly enhance the cytotoxicity induced by Paclitaxel, primarily through the induction of apoptosis. nih.gov Similarly, this compound has been reported to improve the sensitivity of triple-negative breast cancer cells to doxorubicin (B1662922) and other agents like 5-fluorouracil (B62378) and taxol. researchgate.net This sensitization is often linked to the activation of the cAMP/PKA pathway, which can lead to the inhibition of survival pathways like the ERK pathway. researchgate.net

A promising strategy has emerged in the treatment of glioblastoma, the most lethal form of brain cancer. ucla.edunews-medical.netuclahealth.org Researchers have found that combining radiation therapy with this compound can reprogram aggressive glioblastoma cells. ucla.edunews-medical.netuclahealth.org Radiation can induce a state of cellular plasticity in glioblastoma stem cells, and the subsequent administration of this compound pushes these adaptable cells to differentiate into non-dividing, neuron-like or microglia-like cells. ucla.edunews-medical.netuclahealth.org This combined approach effectively halts the cancer's ability to grow and spread. ucla.edu

Research on Glioblastoma and Cancer Metastasis

Research into this compound's effects on glioblastoma (GBM) has yielded significant findings. As mentioned, combining this compound with radiation therapy presents a novel strategy for treating this aggressive brain cancer. ucla.edunews-medical.netpnas.org Radiation induces a transient state of multipotency in glioma cells, and this compound, an adenylyl cyclase activator, can then alter the fate of these irradiated cells. pnas.orgnih.gov

In mouse models of glioblastoma, this combination therapy led to a reduction in glioma stem cells (GSCs), inhibited tumor proliferation, and significantly prolonged median survival compared to either treatment alone. news-medical.netnih.govnih.gov In some cases, it even led to long-term tumor control. ucla.edu this compound was found to be capable of crossing the blood-brain barrier, a crucial factor for treating brain tumors. news-medical.net The combined treatment forced glioma cells into microglia- and neuron-like phenotypes, which are incapable of regrowing tumors. pnas.orgnih.gov

Beyond its effects on the primary tumor, this compound has also been studied for its impact on cancer metastasis. Early research indicated that pentoxifylline, a methylxanthine derivative that, like this compound, can affect cAMP levels, reduces the incidence of pulmonary tumor embolism in mice by inhibiting cancer-cell "stickiness" and decreasing metastasis. nih.gov While this is not direct evidence for this compound, it points to the potential of cAMP-elevating agents in modulating metastatic processes. In NSCLC cell lines, this compound was shown to impair migration ability, a key step in metastasis. nih.gov

Neuroscience Research

Neuroprotective Effects in Neurodegeneration Models (e.g., Huntington's Disease)

This compound has demonstrated neuroprotective properties in pre-clinical models of neurodegeneration, particularly in those mimicking Huntington's disease (HD). nih.govrndsystems.com Research using a rat model where HD-like symptoms were induced by 3-nitropropionic acid (3-NP), a mitochondrial toxin, showed that this compound administration could counteract the induced neurodegeneration. nih.govrjptonline.org In these studies, 3-NP treatment led to significant reductions in body weight, impaired motor coordination, and deficits in learning and memory. nih.gov Biochemically, the toxin caused an increase in levels of acetylcholinesterase, lactate (B86563) dehydrogenase, nitrite, and malondialdehyde, alongside a decrease in adenosine triphosphate (ATP) and key antioxidant enzymes in the striatum, cortex, and hippocampus. nih.gov

Administration of this compound dose-dependently reversed these behavioral, biochemical, and pathological changes. nih.gov This suggests that this compound's neuroprotective effects are linked to its ability to improve energy levels, reduce oxidative stress, and mitigate excitotoxicity damage through the activation of the adenylyl cyclase enzyme. nih.gov Further research has pointed to this compound's ability to protect neurons against homocysteine-induced toxicity, an effect mediated through the PKA and CaMKII pathways. researchgate.net

Table 1: Neuroprotective Effects of this compound in a Huntington's Disease Model

Regulation of Neuronal Excitability and Firing Patterns

This compound influences neuronal excitability through various mechanisms, some of which appear to be independent of its well-known role as a direct activator of adenylyl cyclase and subsequent cAMP production. nih.govplos.orgjneurosci.org In sympathetic neurons, this compound and its derivative, 1,9-Dideoxythis compound, have been found to reversibly suppress the delayed rectifier K+ current (IKV). nih.govplos.org This action is attributed, at least in part, to a direct block of native Kv2.1 channels, with this compound exhibiting an IC50 of approximately 24 µM for IKV and ~32 µM for Kv2.1 currents. nih.govplos.org This suppression of IKV leads to a reduction in spike afterhyperpolarization and an enhancement of spike frequency-dependent adaptation, ultimately reducing the excitability of these neurons. nih.govplos.org

In a different neuronal population, guinea pig cardiac neurons, this compound was found to increase excitability in a majority (56%) of the cells studied, causing a shift from a single-firing (phasic) pattern to a multiple-firing pattern. physiology.org Studies on neurons from nudibranch molluscs revealed that this compound causes distinct changes to the transient K+ current (IA), altering the time course of its activation and inactivation. jneurosci.org These effects on IA could not be replicated by the application of cAMP or its analogs, suggesting a separate mechanism of action for this compound on this specific ion channel. jneurosci.org

Table 2: Effects of this compound on Neuronal Excitability

Studies on Acetylcholinesterase Activity

The effect of this compound on acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission, appears to be highly dependent on the experimental model and context. In a mouse neuronal cell line (Neuro 2A), this compound treatment was shown to up-regulate AChE expression and activity. nih.govresearchgate.net This led to an approximate two-fold increase in the extracellular enzyme and a three-fold increase in the intracellular enzyme, which conferred protection against toxicity induced by organophosphates. nih.govresearchgate.netmskcc.org

Conversely, in animal models of neurological disorders, this compound's effect on AChE activity is different. In a rat model of Huntington's disease, the neurotoxin used to induce the disease caused an increase in AChE levels, and this compound treatment helped to reverse this pathological increase. nih.gov Similarly, in a rat model of scopolamine-induced memory impairment, this compound pre-treatment significantly restored the increased AChE activity back towards normal levels. saudijournals.com In a Parkinson's disease model, this compound administration was associated with a reduction in acetylcholine (B1216132) levels. mdpi.com However, in studies using rat neostriatal slices, this compound did not affect the release of acetylcholine, even when AChE was inhibited. koreascience.kr

Table 3: this compound's Influence on Acetylcholinesterase Activity and Acetylcholine Levels

Antidepressant-like Effects in Animal Models

Pre-clinical studies have consistently reported antidepressant-like effects of this compound in various animal models. nih.govoup.com The primary mechanism proposed for this action is the direct activation of adenylyl cyclase, which increases the availability of cAMP within brain effector cells. nih.govfrontiersin.org In a foundational study using mice depleted of endogenous monoamines, this compound was able to reverse induced hypothermia and hypokinesia, which are behavioral markers used to predict antidepressant activity. nih.gov The effect of this compound was enhanced by co-administration with rolipram, a phosphodiesterase inhibitor that also increases cAMP levels. nih.gov

More recent research has corroborated these findings. In a mouse model of maternal separation stress, this compound administration mitigated depressive-like behaviors, indicated by reduced immobility time in the forced swimming test and increased grooming in the splash test. researchgate.net This study also demonstrated that a subeffective dose of this compound could potentiate the antidepressant-like effects of the 5-HT3 receptor antagonist tropisetron. researchgate.net A water-soluble analog of this compound, NKH-477, has also been shown to have antidepressant properties in the forced swim model. oup.com

Table 4: Antidepressant-like Effects of this compound in Animal Models

Antiviral Research

Evaluation of Antiviral Activity against Specific Viruses (e.g., HSV-1, HSV-2, HAV, COX-B4, HIV-1, SARS-CoV-2)

In vitro research has shown that this compound possesses antiviral activity against several different viruses. nih.govresearchgate.net A comprehensive study evaluated its effects on herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), hepatitis A virus (HAV), and coxsackievirus B4 (COX-B4) using Vero cell lines. nih.govresearchgate.net this compound exhibited inhibitory activity against all four viruses, with the most potent activity observed against HAV and COX-B4. nih.govresearchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) values indicated its potential as an antiviral agent. nih.gov In silico analysis from the same study suggested that a potential mechanism for this broad-spectrum activity could be the inhibition of Cathepsin L, a host-dependent molecular target. nih.govresearchgate.net

Furthermore, separate research has indicated that a this compound extract can reduce the viral production of human immunodeficiency virus (HIV-1) in infected human lymphoid cells. mskcc.org While research has been conducted on other compounds against SARS-CoV-2, specific data on the direct antiviral activity of this compound against SARS-CoV-2 was not detailed in the reviewed literature. nih.govmdpi.com

Table 5: In Vitro Antiviral Activity of this compound

Molecular Docking and In Silico Target Identification (e.g., Cathepsin L)

In silico methodologies, including molecular docking and virtual screening, have been employed to identify and characterize potential protein targets for this compound. researchgate.netmdpi.com One notable investigation utilized PharmMapper, a pharmacophore-based virtual screening platform, to analyze this compound's modeled structure and predict its potential protein interactions based on fit scores. mdpi.com From this screening, Cathepsin L (PDB ID: 3BC3) was identified as a top-scoring hit with a fit score of 16.8, indicating a strong potential for interaction. mdpi.comresearchgate.net

Subsequent molecular docking and molecular dynamics simulations were performed to explore this interaction further. mdpi.comnih.gov The analysis showed that this compound's binding mode within the active site of Cathepsin L is stable, characterized by hydrogen bonding and hydrophobic interactions. researchgate.netnih.govresearchgate.net Researchers noted that this binding pattern mirrors that of a co-crystallized inhibitor, with this compound occupying both the S1 and S1′ subsites of Cathepsin L's active site. researchgate.netnih.gov These computational findings suggest that this compound has the potential to act as an inhibitor of Cathepsin L. nih.govresearchgate.net Other in silico studies have also explored this compound's interaction with different targets, such as the human ACE2 receptor, in the context of inhibiting protein-protein interactions. researchgate.netsemanticscholar.org

Table 1: In Silico Target Identification for this compound

Platform UsedIdentified TargetPDB IDFit ScoreKey Findings
PharmMapperCathepsin L3BC316.8Stable binding in the active site via hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.netnih.gov
SwissDock, PatchDock, FireDockACE2 ReceptorNot specifiedNot specifiedPotential to inhibit the protein-protein interaction between the ACE2 receptor and the RBD of the SARS-CoV-2 Spike protein. researchgate.netsemanticscholar.org

Dermatological Research (e.g., Psoriasis, Eczema, Melanin (B1238610) Production)

This compound's primary mechanism of stimulating the enzyme adenylate cyclase, thereby increasing intracellular cyclic AMP (cAMP), has been the basis for its investigation in several dermatological conditions. ajol.info

Psoriasis and Eczema

A number of diseases, including psoriasis and eczema, are characterized in part by decreased intracellular levels of cAMP. ajol.infochemicalbook.comtaylorandfrancis.comresearchgate.net The ability of this compound to regulate and elevate cAMP levels has suggested a potential therapeutic benefit for these conditions. ajol.info In the case of psoriasis, where skin cells can divide abnormally fast, this compound is thought to help by normalizing the ratio of cAMP to cyclic GMP (cGMP). tuiasi.ro

Pre-clinical research has explored this potential. Studies on human psoriatic epidermis in vitro, which is known to be hyporesponsive to beta-adrenergic agonists like isoproterenol, showed that pretreatment with this compound could restore the stimulatory effect of the beta-agonist to control values. nih.govkarger.com This suggests this compound may help overcome the beta-adrenergic hyporesponsiveness observed in psoriasis. nih.gov Further research indicated that the components responsible for cAMP synthesis, such as the catalytic subunit of adenylate cyclase, are not defective and may even be enhanced in involved psoriatic epidermis. nih.gov A study on psoriatic skin revealed that this compound-induced cAMP accumulation was significantly higher in involved epidermis compared to uninvolved or normal epidermis. nih.gov While traditional use suggests applications for eczema, detailed mechanistic studies are less prevalent in the reviewed literature. taylorandfrancis.comtaylorandfrancis.com

Melanin Production

This compound's role in melanogenesis is complex, with research showing it can both stimulate melanin production and offer protection to skin cells through separate mechanisms. This compound is frequently used in experimental settings as a known stimulator of melanogenesis in melanoma cells to test the efficacy of melanin-inhibiting compounds. nih.gov

One line of research demonstrated that topical application of this compound induced tanning in fair-skinned mice with defective Melanocortin 1 Receptor (Mc1r) signaling. harvard.edunih.gov The compound bypassed the signaling defect to stimulate the production of the protective dark pigment, eumelanin (B1172464). harvard.edu This this compound-induced melanization was shown to be protective against UV-mediated damage, reducing the number of apoptotic keratinocytes (sunburn cells) and the formation of thymine (B56734) dimers after UV exposure. researchgate.net

However, other studies have revealed that this compound can protect skin cells independently of its effects on pigmentation. Research has shown that this compound protects keratinocytes from UVB-induced apoptosis and enhances the repair of UVB-induced DNA damage, specifically the removal of cyclobutane (B1203170) pyrimidine (B1678525) dimers and 6,4-photoproducts. nih.govmattek.com This protective effect was observed irrespective of the amount of melanin in the skin. nih.gov Interestingly, the effect of this compound on melanogenesis can vary by cell type; in human uveal melanoma cells, this compound was found to decrease tyrosinase expression and melanin content, in contrast to its stimulatory effect in cutaneous melanoma cells. spandidos-publications.com

Table 2: Summary of this compound's Effects in Dermatological Research

Condition/ProcessModelObserved Effect of this compoundReference
PsoriasisHuman psoriatic epidermis in vitroRestored responsiveness to beta-agonist (isoproterenol) stimulation. nih.govkarger.com
PsoriasisInvolved vs. uninvolved psoriatic epidermisIncreased cAMP accumulation compared to uninvolved or normal epidermis. nih.gov
Melanin ProductionFair-skinned mouse model (Mc1r defective)Induced eumelanin production and skin darkening, providing UV protection. harvard.edunih.govresearchgate.net
UVB-Induced DamageHuman keratinocytesProtected from UVB-induced apoptosis and enhanced DNA repair, independent of melanin. nih.govmattek.com
MelanogenesisB16F10 mouse melanoma cellsStimulated melanin synthesis and tyrosinase expression. nih.gov
MelanogenesisHuman uveal melanoma cellsDecreased tyrosinase expression and melanin content. spandidos-publications.com

Research Methodologies and Analytical Approaches in Forskolin Studies

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental to understanding the molecular mechanisms of forskolin (B1673556). These assays, conducted in controlled laboratory settings using cell cultures and isolated biochemical components, allow researchers to investigate the specific effects of this compound on cellular processes.

Adenylyl Cyclase Activity Measurements

A primary mechanism of this compound is its ability to directly activate most isoforms of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). hrpub.orgresearchgate.net The measurement of AC activity is therefore a cornerstone of this compound research.

One common method involves using cell lysates or membrane preparations that contain adenylyl cyclase. These preparations are incubated with this compound and a substrate, typically ATP. The amount of cAMP produced is then quantified to determine the enzyme's activity. For instance, in studies involving HEK293T cells overexpressing specific AC isoforms, AC activity was measured using a terbium norfloxacin (B1679917) assay in which cell lysates were added to a reaction mixture containing ATP, and the subsequent cAMP production was quantified. mdpi.com

Another approach is to measure AC activity in tissues. For example, this compound concentration-response curves have been generated in left ventricular strips and isolated cardiomyocytes to assess receptor-independent Gᵢ inhibition of adenylyl cyclase activity. plos.org It has been noted that while this compound can activate adenylyl cyclase independently, the Gsα protein can further enhance this activation. researchgate.net

cAMP Level Quantification

As a direct activator of adenylyl cyclase, this compound leads to an increase in intracellular cAMP levels. hrpub.orgbpsbioscience.com The quantification of these levels is a crucial assay in this compound-related research.

Various methods are employed to measure intracellular cAMP. Competitive immunoassays are a popular choice. These assays, available in formats like 384-well plates for high-throughput screening, use an anti-cAMP antibody to quantify cAMP levels with high sensitivity. sigmaaldrich.comthermofisher.com In one such assay, CHO(wt) cells treated with this compound showed a dose-dependent increase in cAMP, with an EC₅₀ of 1.5 µM. sigmaaldrich.com Another study using a chemiluminescent immunoassay demonstrated that this compound induced cAMP production in SK-N-MC cells. thermofisher.com

Förster resonance energy transfer (FRET) biosensors are also used to monitor real-time changes in cAMP levels in living cells. researchgate.net This technique allows for dynamic measurements of cAMP in response to this compound treatment. Furthermore, studies have shown that in certain cell lines, such as mouse Leydig tumor cells (mLTC), this compound can act synergistically with other compounds to enhance the cAMP response. nih.gov It is also a standard tool used in the study of Gᵢ-coupled receptors, where it is used to pre-activate adenylyl cyclase to observe subsequent inhibition of cAMP production. google.comrevvity.com

Cell Viability and Proliferation Assays

To assess the impact of this compound on cell survival and growth, researchers utilize various cell viability and proliferation assays. These assays are critical for understanding the potential therapeutic applications of this compound, particularly in cancer research.

A frequently used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. For example, the cytotoxic properties of a this compound extract were evaluated on Vero cell lines using the MTT assay, which showed a dose-dependent inhibitory effect on cell growth. mdpi.com In another study, the MTT assay revealed that this compound at various concentrations enhanced cell proliferation and survival in mouse embryonic stem cells, with a 20 µM concentration being most effective. pasteur.ac.ir

The WST-1 assay is another colorimetric assay used to assess cell proliferation. Research has shown that this compound significantly suppressed the proliferation of various pediatric tumor cell lines in a time-dependent manner, as measured by the WST-1 assay. spandidos-publications.com The CCK-8 (Cell Counting Kit-8) assay is also employed to determine cell viability. In a study on aromatase inhibitor-resistant breast cancer cells, the CCK-8 assay was used to evaluate the effects of this compound on cell viability. oncotarget.com

The Trypan blue exclusion assay is a straightforward method to distinguish between viable and non-viable cells. This method was used to assess the anti-proliferative effects of this compound on human acute myeloid leukemia cells. frontiersin.org

Table 1: Effects of this compound on Cell Viability and Proliferation in Different Cell Lines
Cell LineAssay UsedObserved Effect of this compoundCitation
VeroMTTDose-dependent inhibition of cell growth mdpi.com
Mouse Embryonic Stem CellsMTTEnhanced cell proliferation and survival pasteur.ac.ir
Pediatric Tumor Cell Lines (e.g., nB19, rMS, rd, rH30)WST-1Significant suppression of cell proliferation spandidos-publications.com
Aromatase Inhibitor-Resistant Breast Cancer CellsCCK-8Inhibition of cell growth oncotarget.com
Human Acute Myeloid Leukemia (U937)Trypan Blue ExclusionAnti-proliferative effects frontiersin.org

Apoptosis and Cell Cycle Analysis

This compound has been shown to induce apoptosis (programmed cell death) and affect cell cycle progression in various cell types, particularly cancer cells.

Flow cytometry is a powerful technique used for both apoptosis and cell cycle analysis. To assess apoptosis, cells are often stained with Annexin V and propidium (B1200493) iodide (PI). In a study on multiple myeloma (MM.1S) cells, flow cytometry revealed that this compound induced both early and late apoptosis in a dose-dependent manner. nih.gov Another method for detecting apoptosis is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which was used to confirm that the cell-cycle inhibition caused by this compound in acute lymphoblastic leukemia cells was not due to apoptosis. biologists.com Additionally, a Cell Death Detection ELISA Kit has been used to show a significant increase in apoptotic cell death in several pediatric tumor cell lines after treatment with this compound. spandidos-publications.com

For cell cycle analysis, cells are typically stained with a DNA-intercalating dye like propidium iodide (PI) and analyzed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have demonstrated that this compound can induce cell cycle arrest. For example, in MM.1S cells, this compound caused a dose-dependent accumulation of cells in the G2/M phase. nih.gov In acute lymphoblastic leukemia cells, this compound treatment led to an increase in the percentage of cells in the G1 phase. biologists.com Similarly, in glioblastoma cells, this compound treatment resulted in an arrest in the G1/G0 phase of the cell cycle. pnas.org

Gene Expression and Protein Analysis (e.g., Western Blot, qPCR, RNA sequencing)

To delve deeper into the molecular pathways affected by this compound, researchers employ techniques to analyze gene and protein expression.

Western Blotting is a widely used technique to detect and quantify specific proteins in a sample. It has been instrumental in understanding how this compound modulates various signaling pathways. For instance, Western blot analysis has been used to show that this compound treatment can:

Decrease the levels of the anti-apoptotic protein BCL-2 and increase the cleavage of caspase-3 and PARP, confirming the induction of apoptosis. frontiersin.org

Decrease the expression of c-Myc, a protein involved in cell proliferation. spandidos-publications.com

Increase the expression of myelin protein zero (MPZ) and PGC-1α, and reduce cyclin D1 protein expression in Schwann cells. nih.gov

Inhibit the phosphorylation of proteins in the Raf/MEK/ERK pathway. nih.gov

Increase the expression of IL-17A and STEAP4 in the context of experimental autoimmune encephalomyelitis. nih.gov

Quantitative Real-Time PCR (qPCR) is used to measure the expression levels of specific genes. This technique has provided valuable insights into the transcriptional changes induced by this compound. For example, qPCR has been used to demonstrate that this compound can:

Significantly reduce Gli1 and c-Myc mRNA levels in pediatric tumor cell lines. spandidos-publications.com

Increase the expression of germ cell-specific markers like Mvh and Gdf9. pasteur.ac.ir

Upregulate the transcription of genes involved in steroidogenesis, such as HSD3B2, CYP11A, CYP11B2, CYP17, CYP19, and CYP21. mdpi.com

Increase the expression of Scd1 mRNA in mouse lung type II epithelial cells. plos.org

Increase the mRNA expression of FGF21 in mouse liver. researchgate.net

Increase COX-2 mRNA expression in human myometrial cells. nih.gov

RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome. In a study on T helper cells, single-cell RNA sequencing (scRNA-seq) was used to visualize signature genes specific to different treatment types, including this compound. biorxiv.org

Table 2: Examples of Genes and Proteins Analyzed in this compound Studies
MoleculeAnalytical TechniqueCell/Tissue TypeObserved Effect of this compoundCitation
BCL-2, Caspase-3, PARPWestern BlotHuman Acute Myeloid Leukemia (U937)Decreased BCL-2, increased cleaved caspase-3 and PARP frontiersin.org
Gli1, c-MycqPCRPediatric Tumor Cell LinesReduced mRNA levels spandidos-publications.com
Mvh, Gdf9qPCRMouse Embryonic Stem CellsIncreased expression pasteur.ac.ir
CYP11A, CYP19, etc.qPCRH295R cellsUpregulated transcription mdpi.com
Scd1qPCR, Western BlotMouse Lung Epithelial Cells (MLE-15)Increased mRNA and protein levels plos.org
COX-2Western Blot, qPCRHuman Myometrial CellsIncreased mRNA and protein expression nih.gov

Enzyme Inhibition Assays (e.g., COX-2)

This compound and its analogues have also been investigated for their ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.

Enzyme inhibition assays are used to determine the potency of a compound in inhibiting a specific enzyme. In the case of COX-2, the assay is often based on detecting the product of the enzyme's activity. For example, a fluorometric assay can be used to detect Prostaglandin (B15479496) G2, an intermediate product generated by COX-2. sigmaaldrich.com

Studies have shown that this compound and some of its analogues can inhibit COX-2 activity in a concentration-dependent manner. researchgate.net In one in vitro study, the IC₅₀ value for this compound's inhibition of human recombinant COX-2 was found to be 123 nM. researchgate.net Molecular docking studies have also been employed to predict the binding interactions between this compound and the active site of COX-2. researchgate.netresearchgate.net

In Vivo Animal Models

Animal models are indispensable for studying the complex biological effects of this compound in a living system. These models allow researchers to investigate the compound's efficacy and mechanisms in various pathological conditions that mimic human diseases.

Disease-Specific Animal Models (e.g., Glaucoma, Asthma, Cancer, Obesity)

Glaucoma: Rodent models are frequently used to study the intraocular pressure (IOP)-lowering effects of this compound. researchgate.netkoreascience.kr In models where glaucoma is induced, such as by injecting methylcellulose (B11928114) into the anterior chamber of the eye to elevate IOP, this compound has been investigated for its neuroprotective capabilities. researchgate.net Studies in rabbits, monkeys, and humans have demonstrated that topical application of this compound can significantly lower IOP. sci-hub.st One mechanism for this is the reduction of aqueous humor inflow. nih.gov The DBA/2J mouse, an inherited model of glaucoma that develops age-dependent ocular hypertension, is another valuable tool for assessing the long-term efficacy of treatments like this compound. koreascience.kr Research has shown that dietary supplementation with this compound, in combination with other compounds, can protect retinal ganglion cells from degeneration in rodent models of both optic nerve injury and hypertensive glaucoma. researchgate.netresearchgate.net

Asthma: Animal models of asthma, often induced by sensitizing agents like ovalbumin (OVA), are used to evaluate the anti-inflammatory and bronchodilatory properties of this compound and its derivatives. researchgate.netufhealth.org In an OVA-induced rat asthma model, the this compound derivative isothis compound (B7803361) was shown to inhibit airway remodeling and inflammation. ufhealth.org These models allow for the assessment of changes in airway hyperresponsiveness, inflammatory cell infiltration into lung tissue, and mucus secretion. researchgate.netufhealth.org For instance, studies have demonstrated that extracts of Coleus forskohlii can relieve asthma symptoms in OVA-sensitized rats by reducing pathological changes in lung tissue and lowering levels of inflammatory cytokines. researchgate.net

Cancer: The anti-cancer potential of this compound has been explored using various in vivo cancer models. In a mouse myeloma model, this compound was shown to delay tumor growth. nih.gov Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. For example, BALB/c nude mice subcutaneously injected with multiple myeloma cells and subsequently treated with this compound showed a significant delay in tumor development. nih.govresearchgate.net Similarly, a three-drug cocktail including this compound was found to almost completely suppress tumor growth in a mouse model of triple-negative breast cancer. nih.gov These models are crucial for observing the effects of this compound on tumor progression, metastasis, and the tumor microenvironment. researchgate.net

Interactive Data Table: Disease-Specific Animal Models in this compound Research

Disease Model Animal Key Findings
Glaucoma Rabbits, Monkeys Topical this compound lowers intraocular pressure (IOP) by reducing aqueous inflow. sci-hub.stnih.gov
Glaucoma Rodents (Rats, Mice) Dietary supplementation with this compound protects retinal ganglion cells. researchgate.netresearchgate.net
Asthma Rats (OVA-induced) Isothis compound inhibits airway remodeling and inflammation. ufhealth.org
Asthma Guinea Pigs, Rats Coleus forskohlii extract alleviates asthma symptoms and reduces lung inflammation. researchgate.net
Cancer Mice (Myeloma model) This compound delays tumor growth. nih.gov
Cancer Mice (Breast cancer xenograft) A this compound-containing drug combination significantly suppressed tumor growth. nih.gov
Obesity Mice (High-fat diet) This compound improves glucose metabolism and reduces adipocyte size. researchgate.netmdpi.com
Obesity Mice (High-fat diet) Coleus forskohlii extract reduces weight gain and improves lipid profiles. nih.gov

Physiological Parameter Monitoring (e.g., Blood Pressure, Intraocular Pressure)

A critical component of in vivo this compound research is the continuous monitoring of key physiological parameters to quantify the compound's effects.

Blood Pressure: this compound is known for its vasodilatory and hypotensive effects. mdpi.com In animal studies, blood pressure is a commonly measured parameter. Research has shown that this compound significantly lowers blood pressure by relaxing vascular smooth muscles. mdpi.com This effect is valuable in studies related to cardiovascular disorders and has been observed in various animal models. mdpi.com

Intraocular Pressure (IOP): The measurement of IOP is central to glaucoma research. Topical application of this compound has been repeatedly shown to lower IOP in rabbits, monkeys, and humans. sci-hub.stnih.gov This effect is typically measured using a tonometer. Studies have demonstrated a dose-dependent reduction in IOP following this compound administration. mdpi.com The mechanism behind this is attributed to the direct stimulation of adenylate cyclase in the ciliary body, which leads to a decrease in aqueous humor production. sci-hub.stnih.gov Even when administered orally as part of a supplement, this compound has been shown to contribute to a reduction in IOP in human glaucoma patients. oup.com

Interactive Data Table: Physiological Parameter Monitoring in this compound Studies

Parameter Monitored Animal Model/Subject Outcome of this compound Administration
Blood Pressure Various animal models Significant reduction in blood pressure via vascular smooth muscle relaxation. mdpi.com
Intraocular Pressure Rabbits, Monkeys, Humans Significant, dose-dependent reduction in IOP. sci-hub.stnih.govmdpi.com
Intraocular Pressure Glaucoma Patients (oral supplement) Contributed to a further reduction in IOP in patients already on medication. oup.com

Histopathological and Morphological Assessments

Histopathological and morphological analyses provide visual, microscopic evidence of this compound's effects on tissues and cells. This involves staining tissue sections to observe structural changes.

In studies on liver fibrosis induced by carbon tetrachloride in rats, histopathological analysis using Hematoxylin and Eosin (H&E) staining showed that this compound treatment restored normal hepatic architecture and reduced inflammatory cell infiltration. pnas.org Similarly, in a model of diabetic nephropathy, H&E staining revealed that this compound treatment reduced vacuolar degeneration of tubules and glomerulosclerosis in the kidneys of diabetic rats. nih.gov

In obesity research, the size of adipocytes is a key morphological assessment. Studies in high-fat diet-induced obese mice have shown that this compound administration leads to a significant reduction in the diameter of both subcutaneous and gonadal adipocytes. researchgate.netmdpi.com

In cancer research, histopathology is used to examine tumor structure. In a choriocarcinoma xenograft model, this compound treatment was associated with changes in tumor morphology, including the promotion of vasculogenic mimicry. In models of neurodegenerative diseases like Parkinson's, histopathological examination of brain tissue from 6-OHDA-lesioned rats treated with this compound showed a decrease in neurodegeneration and the formation of Lewy bodies in the striatum.

Computational and In Silico Approaches

Computational methods, including molecular docking and dynamics simulations, are powerful tools for predicting and understanding the interaction of this compound with its molecular targets at an atomic level.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein). This method is widely used to understand how this compound interacts with its primary target, adenylyl cyclase (AC).

Docking studies have successfully validated the known binding of this compound to the interface between the C1 and C2 domains of adenylyl cyclase. These simulations help identify the key amino acid residues involved in the interaction. For instance, docking analysis of this compound into a model of human AC6 identified residues such as T500, N503, and S1035 as being crucial for binding. Such studies are also used to screen for other potential protein targets of this compound. A pharmacophore-based virtual screening identified Cathepsin L as a potential target, a finding that was subsequently explored with further docking simulations. Furthermore, docking has been employed to compare the binding of this compound with its analogues or other labdane (B1241275) diterpenes to the active site of adenylyl cyclase, providing insights for the design of new, potentially more potent or selective activators.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, complementing the static picture from molecular docking. MD simulations have been used to study the conformational changes in adenylyl cyclase upon this compound binding. These simulations can reveal how this compound binding impacts the flexibility and structure of the enzyme, and how these changes are similar to or different from activation by its natural activator, the G-protein alpha subunit (Gsα).

MD simulations have also been used to investigate the stability of the this compound-protein complex. In the study of this compound's potential interaction with Cathepsin L, MD simulations showed that the binding mode was stable, characterized by consistent hydrogen bonding and hydrophobic interactions, supporting the hypothesis that this compound could inhibit this enzyme. Another study used MD simulations to elucidate the structural changes in human serum albumin (HSA) when it forms a complex with this compound, providing insights into how this compound is transported in the bloodstream.

Network Pharmacology and Pathway Enrichment Analysis (e.g., GO/KEGG)

Network pharmacology is a research approach that integrates systems biology, bioinformatics, and pharmacology to investigate the complex interactions between drug compounds and biological systems. In the context of this compound and its analog, isothis compound, network pharmacology has been employed to elucidate their potential therapeutic mechanisms.

One study utilized network pharmacology to explore the mechanism of isothis compound in the context of asthma. begellhouse.comnih.gov The researchers identified potential targets of isothis compound by screening databases such as Genecards, DisGeNET, SEA, and Super-PRED. begellhouse.comnih.gov Subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses were performed to identify the biological processes and signaling pathways in which these targets are involved. begellhouse.comnih.gov

The GO analysis in such studies typically reveals enrichment in biological processes (BP), cellular components (CC), and molecular functions (MF). For instance, target genes might be predominantly linked to processes like drug response, fatty acid metabolism, and hormone response. mdpi.com Cellular component analysis might point to the apical part of cells, membrane rafts, and the endoplasmic reticulum lumen, while molecular function analysis could highlight activities such as steroid binding and various dehydrogenase activities. mdpi.com

KEGG pathway enrichment analysis helps to identify the key signaling pathways modulated by the compound. In the study of isothis compound and asthma, the analysis predicted that the target genes were significantly involved in the PI3K-Akt signaling pathway. begellhouse.comnih.gov Further analysis using a protein-protein interaction (PPI) network and molecular docking identified core targets such as MAPK1, mTOR, and NFKB1. begellhouse.comnih.gov These findings suggest that isothis compound's therapeutic effects may be mediated through the modulation of these key proteins and pathways. begellhouse.comnih.gov Another study also pointed to the cAMP signaling pathway as a significant pathway for the therapeutic action of certain compounds. nih.gov

Table 1: Key Findings from Network Pharmacology Analysis of Isothis compound in Asthma

Analysis Type Key Findings Reference
Target Identification 96 potential therapeutic targets were identified from various databases. begellhouse.comnih.gov
KEGG Pathway Analysis Predicted involvement of the PI3K-Akt signaling pathway. begellhouse.comnih.gov
PPI Network & Molecular Docking Identified MAPK1, mTOR, and NFKB1 as core targets. begellhouse.comnih.gov
In vitro Validation Confirmed that isothis compound reduces the expression of MAPK1, mTOR, and NFKB1. begellhouse.comnih.gov

Clinical Research Methodologies (excluding dosage/administration)

Study Designs (e.g., Randomized, Double-Blind, Placebo-Controlled Trials)

The gold standard for evaluating the efficacy of new therapeutic agents in clinical research is the randomized, double-blind, placebo-controlled trial. This design is frequently employed in studies involving this compound to minimize bias and ensure that the observed effects can be attributed to the intervention itself.

In a typical randomized, double-blind, placebo-controlled trial of this compound, participants are randomly assigned to receive either the active this compound formulation or an identical-looking placebo. journals.co.zacaldic.com Neither the participants nor the researchers know who is receiving the active treatment and who is receiving the placebo until the study is completed. journals.co.zacaldic.com This blinding is crucial to prevent conscious or unconscious bias from influencing the results.

For example, a study investigating the effects of this compound eye drops on intraocular pressure (IOP) used a randomized, double-blind, placebo-controlled, cross-over design. journals.co.za In this design, each participant received both the this compound treatment and the placebo at different times, with a "wash-out" period in between to ensure the effects of the first treatment did not carry over to the second. journals.co.za Another multicenter trial evaluating this compound eye drops for open-angle glaucoma also utilized a double-blind, randomized, controlled design, comparing the efficacy of this compound to another standard treatment. researchgate.netsami-sabinsagroup.com

Similarly, studies investigating the effects of oral this compound extract on body composition and metabolic syndrome risk factors have also used randomized, double-blind, placebo-controlled designs. caldic.comnih.gov These trials typically last for a set period, such as 12 weeks, during which various physiological and biochemical parameters are measured. caldic.comnih.gov

Outcome Measures and Biomarker Analysis in Human Studies

In clinical trials involving this compound, a variety of outcome measures and biomarkers are used to assess its effects. The specific measures chosen depend on the condition being studied.

For instance, in studies on glaucoma, the primary outcome measure is typically the change in intraocular pressure (IOP), measured using applanation tonometry. journals.co.zaresearchgate.netsami-sabinsagroup.com Measurements are often taken at baseline and at various time points after the administration of the treatment to track the magnitude and duration of the effect. journals.co.zaresearchgate.netsami-sabinsagroup.com

In studies related to obesity and metabolic syndrome, outcome measures often include:

Anthropometric measurements: Body weight, body mass index (BMI), waist circumference, and hip circumference. caldic.comnih.gov

Body composition: Lean body mass and body fat percentage. caldic.com

Biochemical markers: Blood lipid levels, insulin (B600854), and markers of insulin resistance. caldic.comnih.gov

Physiological parameters: Heart rate and blood pressure. caldic.comnih.gov

In the context of cystic fibrosis (CF), this compound is used as a tool in functional assays to assess the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. One such assay is the this compound-induced swelling (FIS) of patient-derived intestinal organoids. medrxiv.orgnih.gov The FIS assay quantifies CFTR-dependent fluid transport and has been shown to correlate with long-term disease progression, including changes in lung function (measured as forced expiratory volume in 1 second, FEV1) and the development of pancreatic insufficiency, CF-related liver disease, and diabetes. medrxiv.orgnih.gov Other CFTR functional assays where this compound is used as a stimulant include intestinal current measurement (ICM) and nasal potential difference (NPD) measurements. clinicaltrials.govsmw.ch

Table 3: Examples of Outcome Measures in this compound Clinical Trials

Condition Outcome Measure/Biomarker Reference
Open-Angle Glaucoma Intraocular Pressure (IOP) journals.co.zaresearchgate.netsami-sabinsagroup.com
Overweight/Obesity Body weight, BMI, waist/hip circumference, body composition, blood lipids, insulin caldic.comnih.gov
Cystic Fibrosis This compound-Induced Swelling (FIS) in organoids, FEV1, sweat chloride concentration medrxiv.orgnih.gov

Ethical Considerations in Human Subject Research

All research involving human subjects, including clinical trials of this compound, must adhere to strict ethical principles to protect the rights, dignity, and welfare of participants. nih.govwho.int Key ethical considerations are outlined in international guidelines such as the Declaration of Helsinki and are enforced by Institutional Review Boards (IRBs) or Research Ethics Committees (ERCs). nih.govwho.int

The core ethical principles guiding human subject research include:

Value: The research must have the potential to enhance health or knowledge. ucla.edu

Scientific Validity: The study must be methodologically sound to ensure that participants' time is not wasted on research that will not yield reliable results. ucla.edu

Fair Subject Selection: Participants should be chosen equitably, without bias or personal preference. ucla.eduben.edu

Favorable Risk-Benefit Ratio: Potential risks to participants must be minimized, and the potential benefits to individuals and society must outweigh these risks. ucla.eduben.edu

Informed Consent: Individuals must be fully informed about the research, including its purpose, procedures, potential risks, and benefits, and must voluntarily agree to participate. ucla.eduben.edu They must also be aware that they can withdraw from the study at any time. ucla.edu

Respect for Enrolled Subjects: The privacy of participants must be protected, and their well-being should be continuously monitored throughout the study. ucla.edu

In practice, this means that before a clinical trial of this compound can begin, the research protocol must be submitted to an IRB for review and approval. nih.gov The informed consent process is a critical component, ensuring that potential participants understand all aspects of the study before deciding to enroll. ucla.edu For studies involving the collection of biological samples, such as for organoid generation, specific ethical considerations regarding the use and storage of these tissues must also be addressed. nih.gov

Challenges and Future Perspectives in Forskolin Research

Addressing Specificity and Off-Target Effects in Research

A significant challenge in Forskolin (B1673556) research is addressing its potential for non-specific off-target effects, particularly due to the ubiquitous nature of cAMP signaling. pnas.org While this compound is a potent activator of adenylyl cyclase isoforms 1-8, its influence on intracellular cAMP levels can trigger a wide array of cellular responses and signaling pathways beyond the primary intended target. wikipedia.orgnih.govmdpi.com This can complicate the interpretation of research findings, as observed effects may not solely be attributable to the activation of a specific adenylyl cyclase isoform or a single downstream pathway. For instance, studies have shown that this compound can elevate intracellular calcium levels by unknown mechanisms in certain cell types, suggesting activation of signaling pathways in addition to protein kinase A (PKA). rupress.org

Efforts to mitigate off-target effects in research settings include strategies such as minimizing the dosage and frequency of administration or utilizing short-term treatment schemes. pnas.org The use of drug delivery scaffolds for localized release of this compound has also been explored to enhance bone regeneration while potentially mitigating systemic off-target effects. pnas.org Furthermore, research into the interaction of this compound with different adenylyl cyclase isoforms in the presence of various divalent metal ions like Mg²⁺ and Mn²⁺ has revealed distinct pharmacological profiles, highlighting the complexity of its interactions and the need for careful experimental design. nih.gov

Development of Novel this compound Analogs for Enhanced Research Utility

The development of novel this compound analogs represents a key future perspective for enhancing research utility by potentially improving specificity, solubility, and targeting capabilities. While this compound itself is a valuable tool, the creation of derivatives can lead to compounds with modified pharmacological properties, including altered isoform-selectivity profiles for adenylyl cyclases. nih.govmuni.cz

Semisynthetic and fully synthetic approaches have been explored for preparing this compound analogs. Studies have investigated chemical modifications at various positions of the this compound structure, such as the 6- and 7-positions, leading to semisynthetic compounds with modest selectivity for particular adenylyl cyclase isoforms, including the cardiac type V. ajol.info Fully synthetic routes have also been developed, enabling the preparation of analogs inaccessible by semisynthesis, such as those with modified A- and C-rings. muni.cz These novel analogs can serve as refined tools for dissecting the roles of specific adenylyl cyclase isoforms and downstream cAMP signaling in various biological processes.

Examples of this compound derivatives explored for their research utility include water-soluble forms like colforsin daropate hydrochloride (NKH477), which has been used to study cardiovascular effects and potential anti-cancer properties. ajol.inforesearcher.lifekarger.com Research on novel this compound isoxazole (B147169) derivatives has also demonstrated potent anti-cancer activity against certain breast cancer cell lines, suggesting the potential for developing analogs with specific therapeutic or research applications beyond broad adenylyl cyclase activation. nih.gov

Elucidation of Remaining Unknown Mechanisms and Pathways

Despite extensive research, the complete spectrum of molecular mechanisms and pathways influenced by this compound is still under investigation. While its primary action through adenylyl cyclase and the subsequent increase in cAMP is well-understood, this compound can exert effects through cAMP-independent pathways or interact with other cellular targets. rupress.orgnih.gov

Research continues to explore these less-understood mechanisms. For instance, studies have indicated that this compound can stimulate prostaglandin (B15479496) synthesis in the rabbit heart through a mechanism that requires calcium and appears to be independent of cAMP. nih.gov Furthermore, investigations into this compound's effects on cellular processes like intestinal chloride secretion have revealed the involvement of PKA-independent, Epac-mediated pathways. rupress.org

Understanding the intricate interplay between cAMP-dependent and independent pathways activated by this compound is crucial for accurately interpreting experimental results and fully leveraging its potential as a research tool. Advanced computational approaches, such as in silico integrative frameworks, are being employed to systematically evaluate this compound's mechanistic potential and identify its targets within complex biological networks, such as the PI3K/Akt signaling pathway in cancer research. researchgate.net

Translational Research Challenges from Pre-clinical to Clinical Settings

Translating findings from pre-clinical this compound research into clinical applications presents several challenges. While pre-clinical studies have indicated potential therapeutic benefits of this compound in various conditions, including cardiovascular diseases, respiratory disorders, glaucoma, and certain cancers, robust clinical evidence is often lacking or limited. mdpi.compreprints.org

One significant hurdle is related to the bioavailability of this compound, particularly following oral administration, which can limit its effectiveness in clinical settings. preprints.org Advanced formulation strategies, such as encapsulation and nanoparticle-based delivery systems, are being explored to improve systemic exposure and therapeutic efficacy. preprints.org

Furthermore, the complexity of biological systems and potential for off-target effects observed in research can manifest as unpredictable outcomes or adverse reactions in clinical trials. pnas.orgdrugs.com The development of this compound derivatives with improved target specificity and pharmacokinetic profiles is crucial for successful translation. drugs.com The need for well-designed clinical trials to confirm the safety and efficacy of this compound and its derivatives, both individually and in combination therapies, remains a critical challenge in moving from promising pre-clinical results to validated clinical treatments. preprints.org Collaboration between preclinical and clinical scientists is essential to bridge this gap. nih.gov

Advancements in Biotechnological Production for Research Scale-Up

The traditional method of obtaining this compound involves extraction from the roots of Coleus forskohlii. mdpi.comoup.com However, this method faces challenges including low yields, susceptibility of the plant to diseases, and the resource-intensive nature of extraction and purification, which may not meet the increasing commercial and research demands. oup.comresearchgate.netelifesciences.org

Biotechnological approaches offer promising alternatives for the sustainable and scalable production of this compound for research purposes. Significant progress has been made in the heterologous biosynthesis of this compound in microbial hosts, such as Saccharomyces cerevisiae (yeast). oup.comelifesciences.orgnih.gov The identification and reconstitution of the entire this compound biosynthetic pathway, involving multiple enzymes including cytochrome P450s and acetyltransferases, have enabled de novo production in engineered yeast. elifesciences.orgnih.gov

While total biosynthesis in yeast has been achieved, challenges remain in optimizing the process for high yields, including improving the expression and catalytic efficiency of plant-derived enzymes in microorganisms and enhancing the efficiency of electron transfer between enzymes. oup.com Metabolic engineering strategies and optimization of fermentation conditions in bioreactors are being employed to increase this compound production. oup.comthieme-connect.comresearchgate.net Advances in plant cell cultivation, including high-density suspension cultures and the use of elicitors, are also being explored to enhance this compound content in in vitro plant systems. researchgate.netresearchgate.netresearchgate.net These biotechnological advancements are crucial for ensuring a reliable and scalable supply of this compound for ongoing and future research.

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for advancing this compound research. Given this compound's role in activating a central signaling pathway (cAMP) that influences numerous cellular processes, a comprehensive understanding of its effects requires a systems-level approach. wikipedia.orgnih.gov

Multi-omics strategies can provide a holistic view of how this compound perturbs cellular systems by simultaneously analyzing changes at the DNA, RNA, protein, and metabolite levels. nih.gov This can help to:

Elucidate complex mechanisms: Identify the complete set of genes, proteins, and metabolic pathways affected by this compound treatment, including previously unknown targets and off-target effects. researchgate.netnih.gov

Identify biomarkers: Discover molecular signatures associated with specific responses to this compound, which could be useful in translational research.

Understand variability: Investigate how genetic or other molecular differences influence the response to this compound.

Guide analog development: Provide insights into how modifications to the this compound structure alter its interactions with cellular components and downstream effects.

Studies are beginning to integrate multi-omics data to understand biological processes influenced by cAMP signaling, such as placental syncytiotrophoblast development. nih.gov Computational tools and bioinformatics analysis are essential for organizing and interpreting the large datasets generated by multi-omics experiments. nih.gov The application of integrated multi-omics approaches specifically to this compound research is a future direction that promises to provide a deeper and more comprehensive understanding of its biological activities and potential applications.

Q & A

Q. What experimental models are optimal for assessing Forskolin's cAMP-elevating effects across tissues?

this compound's activation of adenylate cyclase (AC) varies by tissue due to isoform expression differences. Standard protocols involve:

  • In vitro : Cell lines (e.g., HEK-ACΔ3/6 for AC1 studies) treated with 10–30 μM this compound for 72 hours to measure cAMP via BRET biosensors or ELISA .
  • Ex vivo : Rat cerebral cortical slices incubated with 25 μM this compound for rapid, reversible cAMP elevation (35-fold increase observed) .
  • Controls : Co-treatment with GTP/GDP enhances AC activation, while manganese ions inhibit p[NH]ppG-mediated activation but not this compound .

Q. How does chemotypic variability in Coleus forskohlii impact reproducibility in this compound studies?

this compound content varies with altitude (r = 0.72, Pearson correlation) and genotype. Standardization requires:

  • Chemotyping : HPLC quantification paired with PCA to group genotypes by diterpene profiles .
  • Source validation : Use plants from controlled elevations (e.g., 600–1,800 m) to minimize batch variability .

Q. What are the limitations of using this compound as a universal cAMP-elevating tool in cell physiology?

this compound fails to activate AC in Drosophila neurons and shows tissue-specific efficacy (e.g., 200% activation in rat liver vs. 50% in lung). Researchers must:

  • Validate AC isoform expression (e.g., RT-qPCR for AC1, AC3, AC6) .
  • Use complementary tools (e.g., cholera toxin for Gαs-coupled receptors) to confirm cAMP-dependent effects .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound's role in β-cell survival under lipotoxic stress?

Conflicting data arise from FFA composition (palmitate vs. oleate) and exposure duration:

  • Protective mechanism : this compound (10 μM) upregulates BiP/JunB via cAMP-PKA, mitigating palmitate-induced ER stress in INS-1E cells .
  • Toxicity threshold : >50 μM this compound exacerbates oxidative stress in primary β-cells; dose-response curves (EC₅₀: 5–10 μM) are critical .
  • Experimental design : Pair with GLP-1 agonists (e.g., exendin-4) to isolate cAMP-dependent vs. receptor-mediated pathways .

Q. How can this compound Phytosome formulations overcome bioavailability challenges without altering bioactivity?

Phytosomes (this compound-phospholipid nanocomplexes) enhance solubility 12-fold while preserving AC activation:

  • Formulation : 1:2 molar ratio of this compound to phosphatidylcholine, sonicated at 40°C for 30 min .
  • Evaluation : Pharmacokinetic studies in Wistar rats show Tmax reduced from 4 h (crude extract) to 1.5 h (phytosome), with 89% higher AUC .
  • Stability : Lyophilized phytosomes retain 95% potency for 6 months at 4°C .

Q. What purification techniques maximize this compound yield from complex plant extracts while avoiding structural degradation?

Conventional silica gel chromatography causes 20–30% diterpene loss. Advanced methods include:

  • Adsorptive separation : Phenyl glycine-p-sulfonic acid-functionalized polystyrene achieves 98% purity via two-point H-bonding with this compound’s hydroxyl groups .
  • Dynamic parameters : Optimal adsorption at pH 6.5 (20°C), desorption with 70% ethanol .

Q. How do synthetic biology approaches address supply chain bottlenecks in this compound production?

Heterologous biosynthesis in S. cerevisiae faces low titers (≤1 mg/L) due to:

  • Enzyme bottlenecks : Poor activity of labdane diterpene synthase (LS) and cytochrome P450s .
  • Solutions :
  • Co-express Coleus LS with Arabidopsis CPR1 redox partners .
  • Use CRISPR-dCas9 to upregulate MVA pathway genes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.